molecular formula C9H11F3Si B13703650 Trimethyl(2,4,5-trifluorophenyl)silane

Trimethyl(2,4,5-trifluorophenyl)silane

Cat. No.: B13703650
M. Wt: 204.26 g/mol
InChI Key: CCZIBDRLBPOJEA-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Advanced Synthetic Methodologies

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, are integral to modern chemical synthesis. wikipedia.orgencyclopedia.pub Their utility spans a wide range of applications, from protective coatings and adhesives to advanced intermediates in the pharmaceutical and electronics industries. encyclopedia.pubsinosil.com

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. wikipedia.orgencyclopedia.pubsbfchem.com This marked the inception of a field that would see significant expansion in the early 20th century through the pioneering work of Frederic S. Kipping, who extensively researched organosilicon compounds using Grignard reagents and coined the term "silicone". wikipedia.orgrichsilicone.com A major breakthrough occurred in the 1940s with the development of the "Direct Process" by Eugene G. Rochow, enabling the large-scale production of organosilicon chlorides, the precursors to the bulk of organosilicon compounds. wikipedia.orgencyclopedia.pub This period also saw the recognition of the vast application potential of polymeric organosilicon compounds, leading to the development of silicone resins, coatings, and other materials. sbfchem.comrichsilicone.com

The strategic incorporation of silicon into organic molecules profoundly influences their reactivity and stability. Silicon is more electropositive than carbon, leading to more polarized bonds with non-metals, which in turn makes them more susceptible to nucleophilic and electrophilic attack. nih.gov Despite this, the silicon-carbon bond is generally stable, allowing for a wide range of chemical transformations. zmsilane.com

Silicon's larger atomic size and longer bond lengths compared to carbon can be leveraged to fine-tune the properties of neighboring functional groups. nih.gov Furthermore, silicon's ability to expand its valence to form five- and six-coordinated species presents unique opportunities in catalyst design and medicinal chemistry. nih.gov The strength of the silicon-oxygen bond is a key driving force in many organosilicon reactions, and the stability of silanediols, the silicon equivalent of geminal diols, is a valuable feature in designing protease inhibitors. nih.govrsc.org

A diverse array of organosilane building blocks is employed in modern synthesis, each with specific functionalities. mdpi.com Silyl (B83357) ethers are one of the most frequently used protecting groups for alcohols, with their stability being tunable by altering the substituents on the silicon atom. rsc.orgthermofishersci.in Organosilanes containing a silicon-hydrogen bond, such as triethylsilane, act as mild and selective reducing agents. thermofishersci.inmsu.edu

In the realm of carbon-carbon bond formation, organosilanes are valuable reagents in cross-coupling reactions, most notably the Hiyama coupling, which offers a less toxic alternative to other organometallic reagents. thermofishersci.in Allylsilanes are another important class of building blocks, utilized for their ability to stabilize adjacent carbanions and carbocations, facilitating a variety of synthetic transformations. thermofishersci.inmsu.edu

Importance of Fluorinated Aromatic Systems in Chemical Sciences

Fluorinated aromatic compounds have become indispensable in numerous scientific and industrial fields, including pharmaceuticals, agrochemicals, and materials science. researchgate.netnbinno.com The introduction of fluorine atoms into an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. nbinno.comchimia.ch

The unique properties of fluorine, the most electronegative element, are central to its impact on aromatic systems. Fluorine exerts a strong electron-withdrawing inductive effect, which can significantly influence the reactivity of the aromatic ring. nih.govnih.gov This is often coupled with a weaker electron-donating resonance effect from its lone pairs. nih.gov This dual electronic nature can stabilize molecules and modulate the pKa of nearby functional groups. nih.govpen2print.org

From a steric perspective, the fluorine atom is relatively small, only slightly larger than hydrogen, allowing it to act as a bioisostere for hydrogen in many biological contexts. harvard.edu The substitution of hydrogen with fluorine can also increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes, a crucial factor in drug design. rsc.orgchimia.ch Furthermore, the presence of fluorine can lead to increased thermal stability and chemical resistance in polymers. nbinno.comnih.gov

The unique properties conferred by fluorine have led to the widespread use of fluorinated aromatics as key precursors in the synthesis of a vast array of products. researchgate.netrsc.org In the life sciences, a significant and growing number of pharmaceuticals and crop protection agents contain fluorinated aromatic moieties. chimia.chchimia.ch The enhanced metabolic stability and bioavailability imparted by fluorine are major drivers for its incorporation into drug candidates. chimia.ch

In materials science, fluorinated aromatics are integral to the production of high-performance polymers with desirable properties such as thermal stability and chemical resistance. researchgate.netacs.org They are also used in the synthesis of liquid crystals and materials for electronic applications like organic light-emitting diodes (OLEDs). researchgate.net The development of new and efficient methods for introducing fluorine into aromatic rings remains an active area of research, driven by the ever-increasing demand for these valuable compounds. lew.roharvard.edunih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11F3Si

Molecular Weight

204.26 g/mol

IUPAC Name

trimethyl-(2,4,5-trifluorophenyl)silane

InChI

InChI=1S/C9H11F3Si/c1-13(2,3)9-5-7(11)6(10)4-8(9)12/h4-5H,1-3H3

InChI Key

CCZIBDRLBPOJEA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C(=C1)F)F)F

Origin of Product

United States

Systematic Synthetic Methodologies for Trimethyl 2,4,5 Trifluorophenyl Silane

Direct Silicon-Carbon (Aryl) Bond Formation Strategies

The creation of a direct bond between a silicon atom and a polyfluorinated aryl group is a cornerstone in the synthesis of compounds like Trimethyl(2,4,5-trifluorophenyl)silane. This section delves into two primary and effective organometallic strategies to achieve this transformation.

Grignard Reagent-Mediated Silylation Approaches

The use of Grignard reagents, organomagnesium halides, represents a classical and widely employed method for the formation of carbon-silicon bonds. gelest.com This approach involves the reaction of a pre-formed aryl Grignard reagent with a suitable silylating agent, typically a trimethylsilyl (B98337) halide.

The successful synthesis of this compound via the Grignard route is critically dependent on the efficient generation of the 2,4,5-trifluorophenylmagnesium halide intermediate. The precursor for this reagent is typically 1-bromo-2,4,5-trifluorobenzene (B152817). The formation of this Grignard reagent has been demonstrated to be achievable and can be produced in nearly quantitative yields under optimized conditions. researchgate.net

Several factors must be carefully controlled to maximize the yield and purity of the Grignard reagent. The magnesium metal must be activated to initiate the reaction, which can be achieved through methods such as physical crushing or the use of activating agents like iodine. mnstate.edu It is also imperative that the reaction is conducted under strictly anhydrous conditions, as any trace of water will protonate the highly basic Grignard reagent, leading to the formation of 1,2,4-trifluorobenzene (B1293510) and a reduction in the yield of the desired product. mnstate.edu

Table 1: Key Parameters for the Generation of 2,4,5-Trifluorophenylmagnesium Bromide
ParameterConditionRationale
Starting Material1-Bromo-2,4,5-trifluorobenzeneProvides the 2,4,5-trifluorophenyl moiety.
ReagentMagnesium turningsSource of magnesium for Grignard reagent formation.
SolventAnhydrous diethyl ether or tetrahydrofuran (B95107) (THF)Solvates and stabilizes the Grignard reagent.
InitiationIodine crystal or mechanical activationRemoves the passivating oxide layer from the magnesium surface.
AtmosphereInert (e.g., Nitrogen or Argon)Prevents reaction with atmospheric oxygen and moisture.

The choice of solvent is crucial in Grignard reactions. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard due to their ability to solvate and stabilize the Grignard reagent through coordination with the magnesium center. gelest.com The reaction temperature for the silylation step is also a critical parameter. While the formation of the Grignard reagent may be initiated at room temperature or with gentle heating, the subsequent reaction with the silylating agent is often performed at lower temperatures to control the reaction's exothermicity and minimize side reactions.

The stoichiometry between the Grignard reagent and the silylating agent, such as trimethylchlorosilane, directly impacts the product distribution. Using a stoichiometric amount or a slight excess of the Grignard reagent is common to ensure complete consumption of the silylating agent. The order of addition can also be manipulated to control the outcome. For instance, adding the silylating agent to the Grignard reagent solution (normal addition) is generally preferred when complete substitution is the goal. gelest.com

Table 2: Influence of Reaction Parameters on Silylation
ParameterEffect on ReactionTypical Conditions
SolventStabilizes the Grignard reagent and influences reactivity.Anhydrous Diethyl Ether or THF
TemperatureControls reaction rate and selectivity. Lower temperatures can reduce byproduct formation.0 °C to room temperature
Stoichiometry (Grignard:Silylating Agent)Affects product yield and formation of polysubstituted byproducts.~1:1 to 1.1:1
Addition Mode"Normal addition" (silylating agent to Grignard) is common for full substitution.Slow, dropwise addition

Several byproducts can form during the Grignard synthesis of this compound. One common byproduct is the homocoupling product, 2,2',4,4',5,5'-hexafluorobiphenyl, which arises from the reaction of the aryl radical intermediate with another molecule of the Grignard reagent or the starting aryl halide. mnstate.edu The formation of this byproduct can be minimized by maintaining a dilute solution and ensuring a clean magnesium surface to promote the desired reaction pathway.

Another potential issue is the formation of di- or tri-arylated silanes if the silylating agent has more than one leaving group and the stoichiometry is not carefully controlled. However, when using trimethylchlorosilane, this is not a concern. Incomplete reaction, leaving unreacted starting materials, can also lower the yield. mnstate.edu To enhance the product yield, it is crucial to use high-purity reagents, maintain strictly anhydrous and inert conditions, and optimize the reaction time and temperature. Post-reaction workup typically involves quenching with an aqueous solution, followed by extraction and purification by distillation or chromatography to isolate the desired this compound.

Organolithium Reagent-Based Methodologies

The use of organolithium reagents provides a powerful alternative to Grignard reagents for the synthesis of aryl silanes, often offering higher reactivity and allowing for reactions to be performed at very low temperatures.

This methodology involves the deprotonation of a C-H bond on the polyfluorinated aromatic ring by a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate a highly reactive aryllithium intermediate. This intermediate is then quenched with an electrophile, in this case, trimethylchlorosilane. The precursor for this reaction can be 1,2,4,5-tetrafluorobenzene, where a proton is abstracted to form 2,4,5-trifluorophenyllithium. Alternatively, lithium-halogen exchange from a precursor like 1-bromo-2,4,5-trifluorobenzene can also generate the desired aryllithium species.

To avoid side reactions, such as the formation of benzyne (B1209423) intermediates, these lithiation reactions are typically carried out at very low temperatures, often -78 °C or below. nih.gov The choice of solvent is also critical, with THF or a mixture of THF and a non-polar solvent like pentane (B18724) or hexane (B92381) being commonly used to facilitate the lithiation while maintaining low temperatures. nih.gov The subsequent addition of trimethylchlorosilane to the in situ generated 2,4,5-trifluorophenyllithium at these low temperatures leads to the formation of this compound. The precise control of temperature and the order of addition are paramount to the success of this method.

Table 3: Typical Conditions for Low-Temperature Lithiation and Silylation
ParameterConditionPurpose
Precursor1,2,4,5-Tetrafluorobenzene or 1-Bromo-2,4,5-trifluorobenzeneSource of the 2,4,5-trifluorophenyl ring.
Lithiation Agentn-Butyllithium or Lithium Diisopropylamide (LDA)Strong base for deprotonation or lithium-halogen exchange.
SolventAnhydrous THF or THF/alkane mixtureSolubilizes reagents and allows for low-temperature control.
Temperature-78 °C or lowerPrevents decomposition of the aryllithium intermediate and minimizes side reactions.
Silylating AgentTrimethylchlorosilaneProvides the trimethylsilyl group.

Transition Metal-Catalyzed Aryl Silylation Reactions

Transition metal-catalyzed cross-coupling reactions provide a versatile and highly efficient alternative for the formation of carbon-silicon bonds, often with broad functional group tolerance. nih.govberkeley.edu These methods avoid the use of highly reactive organolithium reagents.

This approach involves the coupling of a halogenated aromatic precursor, such as 1-bromo-2,4,5-trifluorobenzene, with a silylating agent. sigmaaldrich.com The choice of silylating agent is crucial and can include hydrosilanes (R₃SiH), disilanes (R₃Si-SiR₃), or silylboranes. rsc.orgkyoto-u.ac.jp The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with the silylating agent and reductive elimination to yield the arylsilane product. acs.org

A range of transition metals can effectively catalyze aryl silylation, with palladium, nickel, and copper being the most prominent.

Palladium: Palladium complexes are widely used for silylation reactions. acs.orgacs.org Catalytic systems often consist of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. acs.orgacs.org These catalysts are effective for coupling aryl iodides, bromides, and even chlorides with various silylating agents. kyoto-u.ac.jporganic-chemistry.org

Nickel: Nickel catalysts offer a more cost-effective alternative to palladium and have shown excellent reactivity, particularly for the silylation of less reactive aryl chlorides. mdpi.comnih.gov Nickel-catalyzed systems can operate under milder conditions and sometimes employ different mechanistic pathways, including those involving radical intermediates. rsc.orgnih.gov

Copper: Copper catalysis has emerged as an economical and environmentally benign option for C-Si bond formation. rsc.orgnih.gov Copper-catalyzed silylations can utilize various silylating agents, including chlorosilanes and silylboronic esters, and are often performed under ligand-free conditions or with simple nitrogen-based ligands. rsc.orgrsc.orgmdpi.com

Catalyst SystemAryl Halide PrecursorSilylating AgentTypical Conditions
Palladium/Phosphine Ligand1-Bromo-2,4,5-trifluorobenzeneHexamethyldisilaneBase (e.g., KF, K₃PO₄), Solvent (e.g., Toluene, Dioxane), Heat
Nickel/Bipyridine Ligand1-Chloro-2,4,5-trifluorobenzeneHydrosilaneReductant, Solvent (e.g., DMF), Room Temp. to Heat
Copper(I) salt1-Iodo-2,4,5-trifluorobenzeneChlorotrimethylsilane (B32843)Reductive conditions (e.g., with Zn), Solvent (e.g., DMF)

The ligand coordinated to the metal center plays a critical role in determining the efficacy of the catalytic silylation. Rational ligand design focuses on modulating the steric and electronic properties of the catalyst to enhance reactivity, selectivity, and catalyst stability. nih.gov

For palladium-catalyzed silylations, bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines (e.g., JohnPhos, XPhos), are often employed. kyoto-u.ac.jpacs.org The large steric bulk of these ligands promotes the reductive elimination step, which is often rate-limiting, and helps to stabilize the monoligated active catalytic species. The electron-donating nature of the ligands increases the electron density on the metal center, facilitating the initial oxidative addition of the aryl halide. acs.org In nickel and copper catalysis, nitrogen-based ligands like bipyridines and phenanthrolines are commonly used to stabilize the metal center and modulate its reactivity. mdpi.comrsc.org The goal is to create a catalytic system that efficiently promotes the desired C-Si bond formation while suppressing side reactions like reduction of the aryl halide. rsc.org

Hydrosilylation Approaches (If Applicable to a Fluorinated Unsaturated Precursor)

Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. researchgate.net To synthesize this compound via this route, a suitable unsaturated precursor would be required, such as a substituted 1,3-cyclohexadiene (B119728) or a related strained ring system that could aromatize upon silylation.

For instance, a hypothetical precursor like a 1,2,4-trifluorocyclohexa-1,3-diene could potentially undergo a transition metal-catalyzed hydrosilylation followed by an elimination or dehydrogenation step to yield the aromatic product. However, the synthesis of such specific, highly fluorinated and unsaturated carbocyclic precursors is often complex and may not represent the most direct or efficient pathway to the target molecule compared to ortho-lithiation or cross-coupling methods. While hydrosilylation is a powerful tool for creating C-Si bonds, its application to the synthesis of this specific aryl silane (B1218182) is less documented and appears less straightforward than the aforementioned methodologies. researchgate.netnih.gov

Catalytic Systems for Regioselective Addition Across Unsaturated Bonds

The regioselective introduction of a silyl (B83357) group onto a trifluorophenyl scaffold can be accomplished through catalytic C-H activation and silylation reactions. Transition metal catalysts, particularly those based on palladium and rhodium, have shown efficacy in promoting the formation of carbon-silicon (C-Si) bonds with high selectivity.

Rhodium-Catalyzed C-H Silylation: Rhodium complexes are known to catalyze the direct silylation of aromatic C-H bonds. nih.govnih.gov In the context of synthesizing this compound, a rhodium catalyst can facilitate the reaction between 1,2,4-trifluorobenzene and a suitable silylating agent like trimethylsilane. The regioselectivity of this reaction is often directed by the steric and electronic properties of both the catalyst and the substrate. For instance, bulky ligands on the rhodium center can favor silylation at the least sterically hindered C-H bond of the trifluorobenzene ring.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely employed in cross-coupling reactions to form C-Si bonds. rsc.orgnih.govtcichemicals.com This approach typically involves the reaction of a halo-substituted trifluorobenzene, such as 1-bromo-2,4,5-trifluorobenzene, with a silicon source like hexamethyldisilane. The choice of phosphine ligands on the palladium catalyst is crucial for achieving high yields and selectivity. nih.gov

A plausible catalytic cycle for the palladium-catalyzed silylation of 1-bromo-2,4,5-trifluorobenzene would involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Br bond of 1-bromo-2,4,5-trifluorobenzene.

Transmetalation: The resulting arylpalladium(II) complex undergoes transmetalation with the silylating agent.

Reductive Elimination: The final step is the reductive elimination of this compound, regenerating the palladium(0) catalyst.

Catalyst SystemSubstratesSilylating AgentConditionsRegioselectivityReference
[Rh(cod)Cl]₂ / Ligand1,2,4-TrifluorobenzeneHSiMe₃Inert atmosphere, elevated temperatureDependent on ligand nih.govnih.gov
Pd(OAc)₂ / Phosphine Ligand1-Bromo-2,4,5-trifluorobenzene(Me₃Si)₂Base, inert solvent, heatSilylation at the C-Br position rsc.orgnih.gov

This table presents plausible catalytic systems based on general principles of C-H silylation and cross-coupling reactions as applied to the synthesis of this compound.

Substrate Scope and Limitations for Fluorinated Olefins or Alkynes

While the direct silylation of the trifluorobenzene ring is a primary route, the hydrosilylation of fluorinated olefins or alkynes could theoretically provide access to silylated precursors that could be further elaborated to this compound. However, this is a less direct approach and presents its own set of challenges.

The substrate scope for the hydrosilylation of fluorinated unsaturated systems is influenced by the electronic nature of the olefin or alkyne. The presence of multiple fluorine atoms can significantly alter the reactivity of the double or triple bond, making it more or less susceptible to hydrosilylation depending on the catalytic system employed.

Limitations:

Regioselectivity: Controlling the regioselectivity of the silyl group addition to an unsymmetrical fluorinated olefin or alkyne can be challenging.

Stereoselectivity: In the case of alkynes, achieving high stereoselectivity for either the cis or trans addition product can be difficult.

Catalyst Deactivation: The fluorine atoms on the substrate can potentially interact with and deactivate the metal catalyst.

Availability of Precursors: The synthesis of suitably functionalized fluorinated olefins or alkynes that would lead to the desired trifluorophenylsilane may be complex.

Due to these limitations, the direct functionalization of the 1,2,4-trifluorobenzene core is generally the more favored and direct synthetic strategy.

Alternative and Emerging Synthetic Routes

Beyond traditional catalytic methods, several alternative and emerging synthetic routes offer potential advantages in terms of efficiency, scalability, and sustainability for the synthesis of this compound.

Radical Silylation Methodologies for C-Si Bond Formation

Radical silylation offers a transition-metal-free alternative for the formation of C-Si bonds. nih.gov These reactions can be initiated by radical initiators or through photoredox catalysis.

Photoredox Catalysis: Visible-light photoredox catalysis can be employed to generate silyl radicals from suitable silicon precursors. These radicals can then engage with a trifluorobenzene derivative to form the desired product. For instance, a photocatalyst, upon excitation with visible light, can initiate an electron transfer process to generate a silyl radical from a hydrosilane. This radical can then add to an appropriately activated trifluorobenzene ring. mdpi.com While direct C-H silylation of aryl fluorides via a radical pathway can be challenging, the reaction of a silyl radical with a diazonium salt derived from 2,4,5-trifluoroaniline (B1295084) could be a viable route.

Initiation MethodSilicon SourceAromatic PrecursorKey FeaturesReference
Photoredox CatalysisHSiMe₃ or (Me₃Si)₃SiH2,4,5-Trifluorobenzenediazonium saltMild reaction conditions, visible light initiation mdpi.com
Silylboronate-mediatedR₃SiBpin1-Bromo-2,4,5-trifluorobenzeneTransition-metal-free, room temperature nih.gov

This table outlines potential radical silylation approaches for the synthesis of this compound based on established radical chemistry principles.

Implementation of Continuous Flow Chemistry Techniques for Scalable Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of organometallic reagents and subsequent reactions, including improved safety, scalability, and process control. vapourtec.comresearchgate.netresearchgate.net The synthesis of this compound via a Grignard reaction is particularly well-suited for a continuous flow setup.

A typical flow process would involve:

Grignard Reagent Formation: A solution of 1-bromo-2,4,5-trifluorobenzene in a suitable solvent (e.g., tetrahydrofuran) is continuously passed through a packed-bed reactor containing magnesium turnings to form the Grignard reagent, 2,4,5-trifluorophenylmagnesium bromide. vapourtec.comresearchgate.net

Reaction with Silyl Chloride: The freshly generated Grignard reagent is then immediately mixed with a continuous stream of chlorotrimethylsilane in a second reactor.

Quenching and Work-up: The reaction mixture is then quenched in-line with a suitable reagent, and the product is collected for purification.

This approach minimizes the accumulation of the highly reactive Grignard reagent, thereby enhancing the safety of the process. vapourtec.comgordon.edu

Application of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial for developing more sustainable synthetic routes to this compound.

Solvent-free Reactions: Mechanochemical methods, such as ball milling, can facilitate reactions in the absence of a solvent, reducing waste and environmental impact. nih.govsu.seresearchgate.netqub.ac.ukrsc.org The Grignard reaction, for instance, could potentially be adapted to a solvent-free or low-solvent mechanochemical process.

Catalyst Recycling: The use of heterogeneous or supported catalysts can simplify product purification and allow for the recovery and reuse of the catalyst. chemistryviews.orgresearchgate.netnsf.govmdpi.comnih.gov For example, palladium or rhodium catalysts immobilized on a solid support could be used in the silylation reactions and then recovered by simple filtration.

Green Chemistry PrincipleApplication in SynthesisPotential BenefitsReference
Solvent-free ConditionsMechanochemical Grignard reaction or C-H silylationReduced solvent waste, potentially improved reaction kinetics nih.govsu.seresearchgate.net
Catalyst RecyclingUse of polymer- or silica-supported Pd or Rh catalystsSimplified purification, reduced cost, lower metal contamination in the product chemistryviews.orgresearchgate.netnsf.gov
Use of Safer SolventsReplacing traditional ethereal solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in Grignard reactionsReduced hazards, potential for derivation from renewable resources gordon.edu

This table illustrates the application of green chemistry principles to the synthesis of this compound.

Advanced Purification and Isolation Protocols

The purification of this compound from the crude reaction mixture is essential to obtain a product of high purity. A combination of techniques may be necessary depending on the nature of the impurities.

Fractional Distillation: Given that this compound is a liquid at room temperature, fractional distillation under reduced pressure is a primary method for its purification. This technique separates compounds based on their boiling points. The presence of fluorine atoms in the molecule can affect its volatility, and careful control of the distillation conditions is necessary to achieve good separation from starting materials and byproducts.

Chromatographic Techniques:

Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful tool. teledynelabs.comuhplcs.com The use of stationary phases with an affinity for fluorinated compounds, such as pentafluorophenyl (PFP) phases, can enhance the separation of the desired product from non-fluorinated or differently fluorinated impurities. silicycle.comchromatographyonline.comchromatographyonline.com

Flash Chromatography: For larger scale purifications, flash chromatography using silica (B1680970) gel or a fluorinated stationary phase can be employed. The choice of eluent is critical for achieving good separation.

Recrystallization: If the compound is a solid at low temperatures or if solid derivatives can be formed, recrystallization can be an effective purification method. mdpi.comyoutube.comnih.gov The selection of an appropriate solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures is key.

Purification TechniquePrincipleApplication NotesReference
Fractional DistillationSeparation based on boiling point differencesPerformed under reduced pressure to avoid decomposition at high temperatures. dtic.mil
Preparative HPLCDifferential partitioning between a stationary and mobile phaseFluorinated stationary phases (e.g., PFP) can offer enhanced selectivity for fluorinated compounds. teledynelabs.comsilicycle.comchromatographyonline.com
RecrystallizationDifferential solubility in a given solvent at different temperaturesApplicable if the compound is a solid or can be derivatized to a solid. youtube.comnih.gov

This table summarizes advanced purification and isolation protocols applicable to this compound.

Distillation and Crystallization Techniques for High Purity Isolation

Following the synthesis of this compound, the crude product will likely be a liquid containing various impurities. Distillation and crystallization are fundamental techniques for achieving high purity.

Distillation:

Distillation separates components of a liquid mixture based on differences in their boiling points. longdom.org For this compound, which is expected to be a relatively high-boiling liquid, vacuum distillation is the preferred method. rochester.edu Performing the distillation under reduced pressure lowers the boiling point of the compound, mitigating the risk of thermal decomposition that can occur at higher temperatures. rochester.edu

The efficiency of the distillation is dependent on the difference in boiling points between the desired product and its impurities. A fractional distillation setup, which includes a fractionating column, can be employed to separate compounds with close boiling points. youtube.com The selection of the appropriate distillation setup and conditions, such as pressure and temperature, is crucial for effective purification.

Crystallization:

If this compound is a solid at room temperature or can be induced to crystallize, this technique can be a highly effective method for purification. Crystallization relies on the principle that the solubility of a compound in a solvent is temperature-dependent. orgchemboulder.com An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. libretexts.org

The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound when hot but not when cold. rochester.edu A mixed solvent system can also be employed to achieve the desired solubility characteristics. rochester.edu Slow cooling is generally preferred to promote the formation of large, pure crystals. libretexts.org Recrystallization, the process of repeating the crystallization procedure, can be performed to further enhance the purity of the final product. uct.ac.za

Purification Technique Principle Applicability for this compound Key Considerations
Vacuum Distillation Separation based on boiling point differences at reduced pressure. longdom.orgrochester.eduExpected to be highly effective for purifying the liquid product from non-volatile or less volatile impurities.Optimization of pressure and temperature to avoid decomposition; use of a fractionating column for separating close-boiling impurities.
Crystallization Difference in solubility of the compound and impurities in a solvent at different temperatures. orgchemboulder.comApplicable if the compound is a solid or can be crystallized from a suitable solvent.Selection of an appropriate solvent or solvent system; controlled cooling rate to ensure the formation of pure crystals. libretexts.orgrochester.edu

Preparative Chromatographic Separation Methodologies

Preparative chromatography is a powerful technique for the isolation and purification of compounds from complex mixtures and is particularly useful when distillation or crystallization is not effective. teledynelabs.com

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material. labcompare.com The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. shimadzu.com For fluorinated aromatic compounds, reversed-phase HPLC with a C18 or a specialized fluorinated stationary phase can provide excellent separation. chromatographyonline.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation. labcompare.com

Flash Chromatography:

Flash chromatography is a rapid form of column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation process. theseus.fi It is a versatile and widely used technique for the purification of synthetic organic compounds. researchgate.net For the purification of this compound, normal-phase flash chromatography using silica gel as the stationary phase and a mixture of non-polar and polar organic solvents (e.g., hexane and ethyl acetate) as the mobile phase would be a suitable approach. biotage.com Gradient elution, where the composition of the mobile phase is changed during the separation, can be employed to improve the resolution of complex mixtures. rochester.edu

Chromatographic Method Stationary Phase (Typical) Mobile Phase (Typical) Advantages for Purifying this compound
Preparative HPLC C18 or Fluorinated Phase chromatographyonline.comAcetonitrile/Water or Methanol/Water labcompare.comHigh resolution for complex mixtures; applicable for a wide range of polarities.
Flash Chromatography Silica Gel biotage.comHexane/Ethyl Acetate biotage.comFast and efficient for routine purification; can handle larger sample loads than analytical chromatography.

Strategies for Efficient Removal of Inorganic and Organic Byproducts

The synthesis of this compound via Grignard or organolithium routes inevitably produces byproducts that must be removed to obtain a pure product.

Removal of Inorganic Byproducts:

In Grignard reactions, the primary inorganic byproducts are magnesium salts (e.g., MgX₂). mnstate.edu Similarly, organolithium reactions produce lithium salts. masterorganicchemistry.com These salts are typically removed by an aqueous workup. mnstate.educhemistrysteps.com The reaction mixture is quenched with an aqueous solution, often a dilute acid such as hydrochloric acid or a saturated ammonium (B1175870) chloride solution. masterorganicchemistry.comchemistryconnected.com This step protonates any remaining organometallic species and dissolves the inorganic salts in the aqueous layer. The organic product can then be extracted into an organic solvent, and the two layers are separated. Washing the organic layer with brine can further remove residual water and inorganic impurities.

Removal of Organic Byproducts:

Organic byproducts can include unreacted starting materials (e.g., 1-bromo-2,4,5-trifluorobenzene or trimethylchlorosilane) and products of side reactions. Distillation and chromatography, as discussed previously, are the primary methods for removing these impurities.

Unreacted trimethylchlorosilane is often volatile and can be removed during the solvent evaporation step or as a low-boiling fraction during distillation. Excess silylating agents and their hydrolysis products can sometimes be removed by treatment with a mild acid or base, depending on the stability of the desired product. google.com Specialized scavenging resins can also be employed to selectively react with and remove unreacted reagents and byproducts. silicycle.com

A carefully planned purification strategy, often involving a combination of these techniques, is essential for obtaining this compound of high purity.

Reactivity at the Silicon-Carbon (Aryl) Bond

The focal point of the reactivity of this compound is the bond connecting the silicon atom of the trimethylsilyl group to the trifluorophenyl ring. This bond is susceptible to cleavage under various conditions, enabling the strategic introduction of different functional groups onto the aromatic nucleus.

Cleavage Reactions of the Silicon-Aryl Bond

The cleavage of the silicon-aryl bond in arylsilanes is a well-established synthetic strategy. In the case of this compound, the electron-withdrawing nature of the fluorine atoms influences the facility of this bond scission.

Protodesilylation, the replacement of a silyl group with a proton, can be initiated under either acidic or basic conditions.

Under acidic conditions, the reaction proceeds via an electrophilic aromatic substitution mechanism. A proton acts as the electrophile, attacking the carbon atom bearing the trimethylsilyl group. This ipso-attack is generally the rate-determining step and leads to the formation of a Wheland-type intermediate, also known as a sigma complex. The subsequent rapid loss of the silyl cation, facilitated by a nucleophile, restores the aromaticity of the ring, yielding 1,2,4-trifluorobenzene. The high stability of the leaving silyl cation drives the reaction to completion. The fluorine atoms on the aromatic ring, being electron-withdrawing, generally deactivate the ring towards electrophilic attack. However, the silicon atom's ability to stabilize a positive charge in the beta position (the beta-effect) can facilitate the electrophilic substitution at the ipso-position.

Base-catalyzed protodesilylation of arylsilanes, including fluorinated derivatives, often involves the formation of a pentacoordinate silicon intermediate. organic-chemistry.org A nucleophilic base, such as a hydroxide (B78521) or alkoxide ion, attacks the silicon atom, leading to a hypervalent silicon species. This intermediate then undergoes cleavage of the silicon-aryl bond, with the aryl group departing as a carbanion, which is subsequently protonated by a proton source in the reaction medium, such as water or an alcohol. The presence of electron-withdrawing fluorine atoms on the phenyl ring would be expected to stabilize the departing carbanion, thus facilitating the cleavage of the Si-C bond.

Regioselectivity in the protodesilylation of poly-substituted arylsilanes can be complex. For this compound, the reaction overwhelmingly occurs at the carbon atom directly attached to the silicon, leading to the formation of 1,2,4-trifluorobenzene. The inherent polarization of the Si-C bond and the stability of the potential intermediates and leaving groups strongly favor this outcome over the substitution of a fluorine atom or a hydrogen atom at other positions on the ring.

Halodesilylation involves the replacement of the trimethylsilyl group with a halogen atom. This transformation is a valuable tool for the synthesis of halogenated aromatic compounds.

Iododesilylation: The reaction of this compound with an iodinating agent, such as iodine monochloride (ICl) or molecular iodine in the presence of a Lewis acid, results in the formation of 1-iodo-2,4,5-trifluorobenzene. The mechanism is analogous to other electrophilic aromatic substitutions. The electrophilic iodine species attacks the carbon atom of the Si-C bond, leading to a Wheland intermediate. The subsequent departure of the trimethylsilyl group as a cation, often assisted by the counter-ion of the electrophilic reagent, yields the iodinated product. The reaction conditions can be tuned to achieve high yields and selectivity. For instance, the use of silver salts like silver sulfate (B86663) (Ag₂SO₄) in conjunction with iodine can enhance the electrophilicity of the iodine and promote the reaction. nih.gov

Bromodesilylation: Similarly, bromodesilylation can be achieved using molecular bromine (Br₂), often in the presence of a catalyst like iron(III) bromide (FeBr₃). researchgate.net The catalyst polarizes the Br-Br bond, generating a more potent electrophile that attacks the ipso-position of the silane. The mechanistic pathway mirrors that of iododesilylation, involving the formation of a sigma complex followed by the elimination of the silyl group. The regioselectivity is high for the replacement of the silyl group over other positions on the fluorinated ring.

A summary of the conditions and outcomes for these halodesilylation reactions is presented in the table below.

ReactionReagentCatalyst/ConditionsProduct
IododesilylationICl-1-Iodo-2,4,5-trifluorobenzene
IododesilylationI₂Lewis Acid (e.g., AlCl₃)1-Iodo-2,4,5-trifluorobenzene
BromodesilylationBr₂FeBr₃1-Bromo-2,4,5-trifluorobenzene

This compound serves as a valuable precursor in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. This reaction forms a carbon-carbon bond between the trifluorophenyl group and an organic halide.

The key mechanistic step is the activation of the otherwise inert silicon-carbon bond. This is typically achieved by a nucleophilic activator, most commonly a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate. organic-chemistry.orgnih.govnih.gov This hypervalent silicon species is significantly more nucleophilic than the starting tetracoordinate silane.

The catalytic cycle of the Hiyama coupling generally proceeds as follows:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The activated pentacoordinate silicate transfers its trifluorophenyl group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step of the cycle.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the cross-coupled product and regenerate the palladium(0) catalyst.

The presence of electron-withdrawing fluorine atoms on the aryl group can influence the rate of transmetalation. While they can make the aryl group less nucleophilic, they also enhance the Lewis acidity of the silicon atom, potentially facilitating the initial attack by the fluoride activator. Recent advancements have also explored fluoride-free Hiyama coupling protocols, which utilize alternative activators or ligands to promote the transmetalation step. nih.govrsc.org

The general mechanism for the Hiyama coupling is depicted below:

Catalytic Cycle of the Hiyama Coupling

Hiyama Coupling Mechanism

This image is for illustrative purposes of the general Hiyama coupling mechanism and is not specific to this compound.

Silicon-Migration Processes and Rearrangements

While cleavage of the silicon-aryl bond is the dominant reactivity pathway, the possibility of silicon migration or rearrangement of the trimethylsilyl group on the aromatic ring is a mechanistically intriguing, though less commonly observed, phenomenon for this specific compound.

Detailed mechanistic studies specifically on the rearrangement of the trimethylsilyl group in this compound are not extensively documented in the literature. However, general principles of silyl group migrations in aromatic systems can be considered. Such rearrangements, if they were to occur, would likely proceed through intermediates where the silicon is not directly bonded to its original carbon atom.

Potential, though speculative, rearrangement pathways could involve:

Intramolecular Electrophilic Substitution: Under strongly acidic conditions, protonation of the aromatic ring could potentially lead to a Wheland intermediate that might, in principle, undergo a 1,2-silyl shift. However, the high energy barrier for disrupting the aromaticity and the stability of the initial ipso-adduct make this an unlikely pathway.

Dyotropic Rearrangements: These are pericyclic reactions where two sigma bonds migrate simultaneously. While observed in certain organosilicon systems, there is no direct evidence to suggest their operation in this compound under typical reaction conditions. nih.gov

Photochemical Rearrangements: Irradiation with UV light could potentially induce excited states where bond migrations might occur. Photochemical 1,2-migrations of fluorine atoms in fluoroquinolones have been reported, proceeding through complex radical/cationic intermediates. nih.gov A similar pathway for a silyl group migration in this system would require dedicated photochemical investigation.

It is important to emphasize that these are hypothetical pathways, and the predominant reactivity of this compound observed experimentally is the cleavage of the silicon-carbon bond. Further computational and experimental studies would be necessary to definitively explore the possibility and mechanisms of any silyl group rearrangements in this molecule.

Influence of Fluorine Atoms on Migration Rates and Selectivity

The presence of multiple fluorine atoms on the phenyl ring of organosilicon compounds significantly influences the mechanistic pathways of rearrangement reactions, particularly affecting aryl group migration rates and the selectivity of the process. In reactions involving nucleophilic attack at the silicon center, a pentacoordinate intermediate is often formed. The electronic properties of the substituents on the aryl ring play a crucial role in the subsequent steps, which can involve migration of one of the groups from silicon to an adjacent atom.

Electron-withdrawing substituents on the migrating aryl group generally increase the migratory aptitude. This is because these substituents can stabilize the developing negative charge on the silicon atom in the transition state of the migration step. For instance, in rearrangement-displacement reactions of triaryl(halomethyl)silanes, phenyl groups substituted with electron-withdrawing groups like p-CF3 and p-Cl exhibit higher migratory aptitudes compared to the unsubstituted phenyl group. researchgate.net Conversely, electron-donating groups such as p-CH3 and p-OCH3 decrease the rate of migration. researchgate.net

Applying this principle to this compound, the three fluorine atoms act as strong electron-withdrawing groups through both inductive and resonance effects. This electronic demand enhances the propensity of the 2,4,5-trifluorophenyl group to migrate in suitable reactions. The increased migratory aptitude can be attributed to the stabilization of the transition state during the rearrangement process. While specific kinetic data for the migration of the 2,4,5-trifluorophenyl group from silicon is not extensively detailed in the available literature, the established trends for other polyfluorinated aryl groups suggest a significantly enhanced migration rate compared to non-fluorinated or less-fluorinated phenylsilanes. researchgate.netacs.org This effect is critical in controlling the product distribution in reactions where aryl migration is a possible pathway.

Migrating GroupRelative Migratory AptitudeElectronic Effect of Substituent
p-CF3-Ph2.72Electron-Withdrawing
p-Cl-Ph1.67Electron-Withdrawing
Ph1.00Neutral
p-CH3-Ph0.91Electron-Donating
p-CH3O-Ph0.58Electron-Donating
This table illustrates the influence of substituents on phenyl group migration rates in a model triarylsilane system, demonstrating the rate enhancement by electron-withdrawing groups. Data adapted from studies on triaryl(halomethyl)silanes. researchgate.net

Reactivity of the Polyfluorinated Phenyl Moiety

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Trifluorophenyl Ring

The trifluorophenyl ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the chemistry of polyfluoroaromatic compounds, allowing for the displacement of a fluoride ion by a wide range of nucleophiles. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

Activation by Fluorine Atoms and Electronic Influence of the Trimethylsilyl Group

The high reactivity of the 2,4,5-trifluorophenyl ring towards nucleophiles is primarily due to the activating effect of the fluorine atoms. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect. This effect significantly lowers the electron density of the aromatic π-system, making the ring electrophilic and thus susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org Furthermore, the fluorine atoms can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when they are located ortho or para to the position of nucleophilic attack. libretexts.org

Regioselectivity of Nucleophile Attack on the Fluorinated Ring

In an SNAr reaction, the position of nucleophilic attack is directed by the substituents on the aromatic ring. The nucleophile will preferentially attack carbon atoms where the resulting negative charge in the Meisenheimer complex is most effectively stabilized. In this compound, the fluorine atoms are at positions 2, 4, and 5 (with the –SiMe3 group at position 1).

Attack at C4 (para to SiMe3): This position is ortho to two fluorine atoms (at C5) and para to another (at C2, through the ring). The negative charge of the intermediate is strongly stabilized by the adjacent fluorine atoms. This position is often the most reactive site in related polyfluoroaromatic compounds like pentafluoropyridine. rsc.org

Attack at C2 (ortho to SiMe3): This position is para to the fluorine at C5. The proximity to the bulky trimethylsilyl group might introduce steric hindrance, potentially disfavoring attack at this site.

Attack at C5 (meta to SiMe3): This position is ortho to the fluorine at C4 and para to the fluorine at C2. This position is also highly activated.

The precise regioselectivity depends on a balance of electronic stabilization, steric effects, and reaction conditions. Studies on similar polyfluorinated systems often show that substitution occurs preferentially at the para position relative to a directing group, followed by the ortho positions. rsc.org Therefore, for this compound, nucleophilic attack is most likely to occur at the C4 position, leading to the displacement of the fluoride ion at that site.

Position of AttackPosition Relative to -SiMe3Activating Fluorine Atoms (Ortho/Para)Predicted Reactivity
C4paraF at C5 (ortho), F at C2 (para)High
C2orthoF at C5 (para)Moderate (potential steric hindrance)
C5metaF at C4 (ortho), F at C2 (para)High
Competition Between SNAr and Si-C Bond Cleavage Pathways

A significant aspect of the reactivity of aryl-silanes, particularly under nucleophilic conditions, is the competition between two primary reaction pathways:

SNAr at the aromatic ring: The nucleophile attacks an activated carbon on the trifluorophenyl ring, leading to fluoride displacement.

Nucleophilic attack at the silicon atom: The nucleophile attacks the silicon center, forming a pentacoordinate silicate intermediate. This intermediate can then lead to the cleavage of the silicon-carbon (Si-C) bond. fluorine1.rursc.org

The formation of a stable Si-F bond provides a strong thermodynamic driving force for reactions that involve fluoride ions as nucleophiles, which can facilitate Si-C bond cleavage. springernature.comnih.gov The outcome of the reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Hard nucleophiles (e.g., F⁻, RO⁻) tend to attack the hard silicon center, promoting Si-C bond cleavage. This pathway generates a 2,4,5-trifluorophenyl anion, which can then act as a nucleophile itself in subsequent reactions. fluorine1.ru

Soft nucleophiles (e.g., RS⁻, R₂NH) are more likely to attack the softer carbon center of the electron-deficient aromatic ring, favoring the SNAr pathway.

This competition is a critical consideration in the synthetic application of this compound. By carefully selecting the reaction conditions, one can favor either the functionalization of the aromatic ring via SNAr or the generation of a trifluorophenyl nucleophile via Si-C bond cleavage. researchgate.net

Electrophilic Aromatic Substitution (If Feasible and Mechanistically Characterized)

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. wikipedia.orgmasterorganicchemistry.com Aromatic rings that are substituted with multiple, strong electron-withdrawing groups are severely deactivated towards this type of reaction. pitt.edu

The 2,4,5-trifluorophenyl ring in this compound is extremely electron-deficient due to the powerful inductive and resonance effects of the three fluorine atoms. These groups drastically reduce the nucleophilicity of the ring, making it highly resistant to attack by electrophiles. Standard EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation require highly activated aromatic substrates and are generally not feasible with heavily fluorinated rings under normal conditions. libretexts.org

While the trimethylsilyl group can act as an activator and a director in EAS on some aromatic systems, its influence is insufficient to overcome the profound deactivating effect of three fluorine atoms. Consequently, there is no significant body of literature reporting successful and mechanistically characterized electrophilic aromatic substitution reactions on this compound. Any potential electrophilic attack would require exceptionally harsh conditions and super-electrophiles, and such reactions are not considered synthetically viable pathways for this compound.

Mechanistic Investigations into the Chemical Reactivity of this compound

2 Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org However, the reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its substituents: the three fluorine atoms and the trimethylsilyl group.

The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents already present on the benzene (B151609) ring. wikipedia.org These substituents can be broadly categorized as either activating or deactivating groups. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease the rate. youtube.commasterorganicchemistry.com

In the case of this compound, both the fluorine atoms and the trimethylsilyl group act as deactivating groups, albeit through different mechanisms.

The cumulative effect of three strongly deactivating fluorine atoms and a deactivating trimethylsilyl group renders the aromatic ring of this compound exceptionally electron-deficient and therefore, highly unreactive towards electrophilic attack.

Due to the profound deactivating effects of the substituents, inducing electrophilic aromatic substitution on this compound requires harsh reaction conditions. Typically, this involves the use of highly potent electrophiles and strong acid catalysts to overcome the high activation energy barrier of the reaction. youtube.com

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, which proceed readily with activated or even simple benzene, would necessitate significantly more forcing conditions for this compound. youtube.commasterorganicchemistry.com For instance, nitration would require a mixture of concentrated nitric acid and a strong Lewis acid or superacid catalyst at elevated temperatures. youtube.com Similarly, Friedel-Crafts reactions, which are often catalyzed by Lewis acids like aluminum chloride, would likely require a stoichiometric amount of a very strong Lewis acid to generate a sufficiently reactive electrophile to attack the deactivated ring. masterorganicchemistry.com

ReactionTypical Conditions for BenzeneAnticipated Conditions for this compound
Nitration Conc. HNO₃, Conc. H₂SO₄, 50-60°CFuming HNO₃, Strong Lewis Acid (e.g., SbF₅), High Temperature
Halogenation Br₂, FeBr₃Br₂, Stronger Lewis Acid, Elevated Temperature
Sulfonation Fuming H₂SO₄SO₃ in a strong acid medium, High Temperature
Friedel-Crafts Acylation Acyl chloride, AlCl₃Acyl chloride, Stoichiometric strong Lewis acid, High Temperature

3 Radical Reactions Involving the Aromatic Ring System

In contrast to its inertness towards electrophiles, the electron-deficient nature of the polyfluorinated aromatic ring in this compound makes it a potential substrate for radical reactions. fluorine1.ru Polyfluoroaromatic compounds are known to react with a variety of radical species. fluorine1.rursc.org

The mechanism of these reactions typically involves the attack of a radical on the aromatic ring to form an intermediate polyfluorinated cyclohexadienyl radical, also known as a radical σ-complex. fluorine1.ru The stability and subsequent reaction pathways of this intermediate are influenced by the nature of the radical, the reaction conditions, and the substitution pattern on the aromatic ring. fluorine1.ru

For polyfluoroarenes, common stabilization pathways for the radical σ-complex include:

Dimerization: The intermediate radicals can dimerize, a pathway that is often predominant. fluorine1.ru

Defluorination: The loss of a fluorine atom to yield a substitution product. This process can be facilitated by defluorinating agents like copper halides. fluorine1.ru

Isomerization: A 1,2-shift of a fluorine atom has been observed in some polyfluorinated radical σ-complexes. fluorine1.ru

The presence of the trimethylsilyl group may also influence the regioselectivity of the radical attack and the stability of the resulting radical intermediate.

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research pertinent to Trimethyl(2,4,5-trifluorophenyl)silane primarily revolves around its role as a versatile building block in organic synthesis. The key advancements are methodological, leveraging the unique properties of both the trimethylsilyl (B98337) group and the polyfluorinated aromatic ring.

Cross-Coupling Reactions: A significant area of application for compounds like this compound is in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. nih.govfrontiersin.org Organosilanes, particularly organotrifluorosilanes, are valued for their stability to heat, air, and moisture, as well as their lower toxicity compared to other organometallic reagents like organostannanes. nih.govfrontiersin.org The silicon moiety acts as a functional handle, allowing for the strategic formation of carbon-carbon bonds. The 2,4,5-trifluorophenyl group can be transferred to other molecules, creating more complex fluorinated aromatic structures that are sought after in medicinal chemistry and materials science.

Synthesis Methodologies: The synthesis of arylsilanes, including fluorinated variants, has seen considerable advancement. Common methods include the reaction of a Grignard reagent, such as pentafluorophenyl magnesium bromide, with a chlorosilane like chlorotrimethylsilane (B32843). fluorine1.ruorgsyn.org Research into optimizing these reactions has shown that the freshness and preparation of the Grignard reagent can significantly impact yield. fluorine1.ru

Fluorinated Moiety Introduction: The development of efficient methods to introduce fluorine atoms or fluorinated groups into organic molecules is a major area of chemical research. oup.comspringernature.com Compounds like this compound serve as important synthons, or synthetic building blocks, in this endeavor. They provide a pre-assembled, polyfluorinated aromatic ring that can be incorporated into larger molecules.

A summary of reaction types where this compound and related compounds are utilized is presented below.

Reaction TypeReagents/CatalystsProduct TypeSignificance
Hiyama Coupling Palladium Catalyst, Fluoride (B91410) SourceBiaryls, HeterobiarylsLow toxicity, high stability of silane (B1218182) reagent nih.govfrontiersin.org
Grignard Reaction Magnesium, ChlorotrimethylsilaneArylsilanesFoundational synthesis of the title compound fluorine1.ru
Nucleophilic Aromatic Substitution Various NucleophilesSubstituted Fluorophenyl DerivativesAccess to diverse functionalized aromatics

Reiteration of the Academic Significance and Broader Implications

The academic importance of investigating this compound lies in the valuable physicochemical properties imparted by its fluorine substituents. The incorporation of fluorine into organic molecules can profoundly alter their electronic properties, lipophilicity, metabolic stability, and binding affinities. oup.comresearchgate.net

Pharmaceutical and Agrochemical Applications: Organofluorine compounds are prevalent in pharmaceuticals and agrochemicals, with estimates suggesting that 20-25% of pharmaceuticals and 30-40% of agrochemicals contain fluorine. researchgate.netnih.govingentaconnect.com The trifluorophenyl motif is a key component in many bioactive molecules. Therefore, compounds like this compound are crucial intermediates for the synthesis of new drug candidates and crop protection agents. ingentaconnect.comresearchgate.net

Materials Science: Fluorinated materials often exhibit unique properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. qualitas1998.netrsc.orgman.ac.uk The 2,4,5-trifluorophenyl group can be incorporated into polymers and other materials to tune their properties, leading to applications in areas like organic electronics (e.g., OLEDs and OFETs), specialized coatings, and liquid crystals. rsc.orgnbinno.com The fluorine atoms can lower HOMO and LUMO energy levels, facilitating electron injection and enhancing resistance to oxidative degradation in electronic devices. rsc.org

Advancements in Synthetic Chemistry: The study of fluorinated arylsilanes contributes to the broader field of synthetic methodology. springernature.com Developing new reactions and understanding the reactivity of the carbon-silicon and carbon-fluorine bonds expands the toolkit available to synthetic chemists for constructing complex molecular architectures.

Outlook on Future Research Directions and Potential Impact

The future for this compound and related compounds is promising, with potential impacts spanning multiple scientific disciplines.

Novel Synthetic Methodologies: Future research will likely focus on developing more efficient and sustainable methods for synthesizing and utilizing fluorinated arylsilanes. This includes catalyst development for cross-coupling reactions that are more active and operate under milder conditions, as well as exploring C-F bond activation strategies to selectively functionalize the aromatic ring. rsc.org

Advanced Materials Development: In materials science, a key direction will be the design and synthesis of novel polymers and functional materials derived from this compound. Its incorporation into conjugated polymers could lead to new generations of organic semiconductors with improved charge transport properties and stability. rsc.org The hydrophobic and oleophobic nature of fluorinated compounds could also be exploited in the development of advanced self-cleaning and anti-fouling surfaces. qualitas1998.net

Medicinal Chemistry and Drug Discovery: The continued importance of fluorine in drug design ensures that building blocks like this compound will remain in high demand. nih.gov Future work will involve using this compound as a starting point for creating libraries of novel, polyfluorinated molecules for biological screening. The specific substitution pattern of the fluorine atoms may offer unique binding interactions with biological targets, leading to the discovery of new therapeutic agents.

The persistent nature of some polyfluorinated compounds in the environment has raised concerns, driving research into more sustainable and biodegradable alternatives. nih.govasm.orgacs.orgresearchgate.netmdpi.com Future investigations may also explore the environmental fate and potential for biodegradation of materials derived from this and similar compounds.

Strategic Applications of Trimethyl 2,4,5 Trifluorophenyl Silane in Advanced Organic Synthesis and Materials Science Precursor Chemistry

As a Building Block for Complex Fluorinated Aromatic Compounds

Trimethyl(2,4,5-trifluorophenyl)silane serves as a versatile and highly valuable building block in organic synthesis, providing a stable yet reactive source of the 2,4,5-trifluorophenyl moiety. Its utility stems from the unique properties of the carbon-silicon (C-Si) bond, which can be selectively cleaved under specific conditions to enable the formation of new carbon-carbon or carbon-heteroatom bonds. This allows for the strategic introduction of the trifluorinated aromatic ring into a wide array of molecular architectures.

Synthesis of Monofluorinated and Polyfluorinated Arenes via Targeted Desilylation

A primary application of this compound is its use in ipso-substitution reactions via targeted desilylation. The C-Si bond, while generally stable, can be readily activated by nucleophilic reagents, most notably fluoride (B91410) ions (from sources such as KF, CsF, or tetrabutylammonium (B224687) fluoride - TBAF), leading to the formation of a pentacoordinate silicon intermediate. fluorine1.ru This hypervalent species is highly reactive and facilitates the cleavage of the C-Si bond, allowing for the precise and regioselective introduction of various functional groups at the carbon atom that was previously attached to the silicon.

This desilylation-functionalization strategy is a powerful tool for creating a diverse family of substituted 2,4,5-trifluoroaromatic compounds. Key transformations include:

Protodesilylation: Treatment with a fluoride source in the presence of a proton source replaces the trimethylsilyl (B98337) group with a hydrogen atom, yielding 1,2,4-trifluorobenzene (B1293510).

Halogenation: In the presence of an electrophilic halogen source (e.g., N-bromosuccinimide for bromination or N-iodosuccinimide for iodination), the silyl (B83357) group can be replaced with a halogen atom. fluorine1.ru

Acylation and Alkylation: The activated silane (B1218182) can react with acyl chlorides or alkyl halides to form ketones and alkylated arenes, respectively. fluorine1.ru

The efficiency of these reactions is often dependent on the choice of the fluoride catalyst, with cesium fluoride (CsF) being reported as a particularly effective option for promoting desilylation processes. fluorine1.ru

TransformationReagentsProductSignificance
ProtodesilylationCsF, H₂O1,2,4-TrifluorobenzeneRemoves the silyl handle after it has served its synthetic purpose.
BrominationKF, NBS1-Bromo-2,4,5-trifluorobenzene (B152817)Introduces a bromine atom for further cross-coupling reactions.
IodinationTBAF, NIS1-Iodo-2,4,5-trifluorobenzeneProvides an alternative handle for metal-catalyzed reactions.
AcylationCsF, RCOCl(2,4,5-Trifluorophenyl)ketonesForms C-C bonds and introduces a key carbonyl functional group.

Generation of Aryl Anions for C-C Bond Formation Methodologies

The fluoride-induced activation of this compound generates a species that behaves as a synthetic equivalent of a 2,4,5-trifluorophenyl anion. This transient, highly nucleophilic intermediate is capable of participating in a variety of carbon-carbon bond-forming reactions. One of the classic applications of this reactivity is the addition to non-enolizable carbonyl compounds, such as aldehydes. fluorine1.ru

In this process, the fluoride-activated silane attacks the electrophilic carbonyl carbon of an aldehyde. The subsequent hydrolysis of the resulting adduct leads to the formation of a secondary alcohol, effectively coupling the 2,4,5-trifluorophenyl group with the aldehyde substrate. fluorine1.ru This methodology provides a direct route to valuable diaryl or aryl-alkyl carbinols, which are important substructures in many larger molecules.

Strategic Incorporation of the 2,4,5-Trifluorophenyl Moiety into Diverse Complex Molecular Scaffolds

The synthetic methods described above enable the strategic incorporation of the 2,4,5-trifluorophenyl group into a wide range of complex molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and lipophilicity.

For instance, research into fungicidal compounds has shown that the introduction of a 2,4,5-trifluorophenyl group can enhance biological activity compared to its chlorinated analogue. researchgate.net The ability to use this compound as a stable precursor allows chemists to introduce this valuable moiety at various stages of a synthetic sequence, facilitating the development of new pharmaceuticals, agrochemicals, and advanced materials.

Role in Modern Cross-Coupling Methodologies

Beyond its utility in desilylation-functionalization reactions, this compound is an important coupling partner in modern palladium-catalyzed cross-coupling reactions. These methods represent some of the most powerful and versatile tools for the construction of carbon-carbon bonds.

Hiyama Coupling and Related Silicon-Based Cross-Coupling Reactions for C-C Bond Formation

The Hiyama coupling is a palladium-catalyzed reaction that forms a C-C bond between an organosilane and an organic halide or pseudohalide (e.g., triflate). wikipedia.org A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride source like TBAF, to facilitate the crucial transmetalation step. organic-chemistry.org

The mechanism involves the following key steps:

Activation: A fluoride ion attacks the silicon atom of this compound, forming a pentacoordinate, hypervalent silicate (B1173343). This step increases the nucleophilicity of the trifluorophenyl group. organic-chemistry.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (R-X) to form a Pd(II) intermediate.

Transmetalation: The activated trifluorophenyl silicate transfers its aryl group to the Pd(II) center, displacing the halide and forming a new Pd(II)-aryl complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.

Organotrifluorosilanes, which are closely related to the activated form of this compound, have proven to be exceptionally effective partners in these reactions, particularly for coupling with affordable and widely available aryl chlorides. nih.govorganic-chemistry.org The stability, low toxicity, and ease of handling of organosilanes like this compound make them attractive alternatives to other organometallic reagents, such as those based on tin or boron. nih.gov

Regioselective Formation of Biaryls, Heterobiaryls, and Conjugated Systems

The Hiyama coupling provides a powerful and highly regioselective method for the synthesis of biaryls, heterobiaryls, and other conjugated systems. The C-C bond is formed precisely between the carbon atom previously bonded to silicon in this compound and the carbon atom bonded to the halide in the coupling partner. This predictability is a major advantage for the synthesis of complex molecules where isomeric purity is essential.

A wide variety of functional groups on both coupling partners are tolerated, including ethers, amines, nitriles, esters, and ketones, making this a robust method for late-stage functionalization. organic-chemistry.org By coupling this compound with various aryl or heteroaryl halides, a diverse library of compounds containing the 2,4,5-trifluorophenyl moiety can be readily accessed. This has significant implications for creating novel materials with tailored electronic properties and for synthesizing libraries of drug candidates.

Aryl/Heteroaryl Halide PartnerCatalyst System (Example)Product TypeReference Principle
4-ChloroanisolePd(OAc)₂, XPhos, TBAFSubstituted Biaryl nih.govorganic-chemistry.org
2-ChloropyridinePd(OAc)₂, XPhos, TBAFSubstituted Heterobiaryl nih.govorganic-chemistry.org
Methyl 4-chlorobenzoatePd(OAc)₂, XPhos, TBAFFunctionalized Biaryl organic-chemistry.org
1-Bromo-4-nitrobenzenePd(OAc)₂, XPhos, TBAFElectron-Poor Biaryl organic-chemistry.org

Stereochemical Control and Diastereoselectivity in Coupling Reactions (If Applicable)

The application of this compound specifically in coupling reactions where it exerts stereochemical control or induces diastereoselectivity is not extensively documented in publicly available research. While various organosilane reagents are known to influence the stereochemical outcome of chemical reactions, specific data for the 2,4,5-trifluorophenyl derivative is not detailed in the reviewed literature. For context, other silane compounds, such as tris(trimethylsilyl)silane, have been shown to enhance diastereoselectivity in radical cyclization reactions, achieving high diastereomeric ratios (up to 99:1) compared to other reagents like tributyltin hydride. rsc.orgorganic-chemistry.org Similarly, the choice of silane has been demonstrated to control diastereoselectivity in reductions of certain ketones. nih.gov However, analogous studies detailing such applications for this compound are not presently available.

Precursor in Advanced Materials Synthesis

Monomer or Co-monomer in the Synthesis of Novel Organosilicon Polymers

This compound serves as a promising, though specialized, precursor in the synthesis of advanced organosilicon polymers. Organosilicon polymers, which include major classes like polysiloxanes, polysilanes, and polycarbosilanes, are known for their unique combination of inorganic and organic properties, such as high thermal stability, chemical resistance, and excellent dielectric properties. wiley-vch.de The synthesis of these polymers typically involves the polymerization of functional silane monomers. wiley-vch.demdpi.com

The incorporation of the 2,4,5-trifluorophenyl group into a polymer backbone via a monomer like this compound can impart specific, desirable characteristics. The presence of highly electronegative fluorine atoms can enhance the thermal and oxidative stability of the resulting polymer. Furthermore, the rigid and polar nature of the fluoroaromatic ring can influence the polymer's physical properties, including its glass transition temperature, solubility, and gas permeability, making it a candidate for specialty applications in membranes or advanced coatings. wiley-vch.de

The general synthetic routes for incorporating such silane monomers into a polymer structure include:

Hydrolytic Polycondensation: This method involves the hydrolysis of reactive groups on the silicon atom (which would require prior modification of the trimethylsilyl group to a hydrolyzable group like an alkoxide or chloride) to form silanols, which then condense to form a siloxane (Si-O-Si) backbone. wiley-vch.de

Ring-Opening Polymerization (ROP): Cyclic organosilicon monomers can undergo ROP to yield high-molecular-weight linear polymers. researchgate.net

Step-Growth Polymerization: Functionalized silane monomers can be used in step-growth reactions, such as thiol-ene click reactions, to create hyperbranched organosilicon polymers. mdpi.com

While specific polymerization schemes extensively detailing this compound are not widespread, its structure is analogous to other functionalized silanes used to create polymers with tailored properties.

Incorporation into Optoelectronic or Electronic Materials Architectures (as chemical precursors for material development)

Organosilanes are crucial precursors in the development of materials for electronic and optoelectronic applications due to their ability to form stable, insulating, or semiconducting thin films and to modify surfaces. dakenchem.comcymitquimica.com this compound is a valuable precursor in this field, primarily because the trifluorophenyl moiety possesses distinct electronic properties. The strong electron-withdrawing nature of the fluorine atoms can significantly alter the electronic characteristics of materials into which it is incorporated. fluorine1.ru

This compound can be used to synthesize materials for:

Dielectric Layers: The low polarizability and high stability of fluorinated compounds make them suitable for creating low-k dielectric materials, which are essential for reducing signal delay and power consumption in microelectronics.

Organic Electronics: As a substituent in organic semiconductors, the trifluorophenyl group can tune the energy levels (HOMO/LUMO) of the material, which is critical for optimizing charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Surface Modification: It can be used to modify the surfaces of electrodes or other components in electronic devices to control wettability and improve interfaces, enhancing device performance and longevity. dakenchem.com

The introduction of fluorinated moieties is a well-established strategy in materials chemistry for creating functional materials for electronic devices. fluorine1.ru

Role in the Development of New Precursors for Silicon-Based Ceramics, Thin Films, or Coatings

This compound is a precursor for creating functionalized surfaces with tailored properties through the formation of thin films or coatings. Organofunctional silanes are widely used to form self-assembled monolayers or thin polymer films on various substrates, acting as a bridge between inorganic materials (like glass or metal oxides) and organic layers. mdpi.comcityu.edu.hk

The key feature of using this compound in this context is the trifluorophenyl group, which can impart a unique combination of properties to a surface:

Hydrophobicity: Fluorinated surfaces are known for their low surface energy and are highly hydrophobic and oleophobic, making them ideal for creating water- and oil-repellent coatings.

Chemical Resistance: The strength of the C-F bond provides high resistance to chemical attack and thermal degradation.

Modified Surface Interactions: The specific electronic nature of the trifluorophenyl group can be used to control surface interactions in sensors or chromatographic applications.

Methods for depositing these films include sol-gel processes, where silane precursors are hydrolyzed and condensed to form a silica-based network, and plasma-enhanced chemical vapor deposition (PECVD). cityu.edu.hkmdpi.com In sol-gel synthesis, for instance, fluorinated silanes can be co-condensed with other silica (B1680970) precursors, like tetraethylorthosilicate (TEOS), to create hybrid organic-inorganic films with low surface energy. mdpi.com These films are valuable for applications ranging from anti-fouling and anti-corrosion coatings to specialized optical and electronic device layers.

As a Synthetic Reagent in Specialty Chemical Production

Role in the Development of Fine Chemicals with Specific Fluorine Substitution Patterns

One of the most significant applications of this compound is its use as a nucleophilic reagent for introducing the 2,4,5-trifluorophenyl moiety into organic molecules. Polyfluoroarylsilanes are considered stable, less toxic, and more versatile alternatives to traditional organometallic reagents like Grignard or organolithium compounds for fluoroarylation. fluorine1.ru

The reactivity of the Si-C bond in this compound can be activated by a nucleophilic catalyst, typically a fluoride source such as cesium fluoride (CsF) or potassium fluoride (KF). The fluoride ion coordinates to the silicon atom, forming a pentacoordinate silicate intermediate. This process increases the nucleophilicity of the trifluorophenyl group, enabling it to attack various electrophiles. fluorine1.ru

This methodology allows for the synthesis of a wide range of fine chemicals with precise fluorine substitution patterns. The table below, based on the reactivity of the analogous and widely studied pentafluorophenyl(trimethyl)silane, illustrates the types of transformations possible. fluorine1.ru

Illustrative Reactions Using Polyfluoroarylsilanes
Electrophile TypeReaction DescriptionProduct TypeReference Reaction Example
Aldehydes & KetonesNucleophilic addition to the carbonyl carbon.Secondary or Tertiary Fluoroaryl Alcohols (after hydrolysis)C₆F₅SiMe₃ + RCHO → RCH(OH)C₆F₅
PerfluoroolefinsSubstitution of a vinylic fluorine atom.Perfluorinated PhenylalkenesC₆F₅SiMe₃ + CF₂=CFCF₃ → C₆F₅CF=CFCF₃
AzaalkenesSubstitution of a halogen on an imine carbon.Fluoroaryl-Substituted IminesC₆F₅SiMe₃ + (CF₃)₂NN=C(Cl)CF₃ → (CF₃)₂NN=C(C₆F₅)CF₃
Aromatic CompoundsNucleophilic aromatic substitution of a fluorine atom on another activated ring.Polyfluorinated BiphenylsC₆F₅SiMe₃ + C₆F₅X → C₆F₅-C₆F₄X

Note: The examples in the table use pentafluorophenyl(trimethyl)silane to demonstrate the general reactivity pattern expected for this compound. fluorine1.ru

This synthetic utility makes this compound a valuable building block in medicinal chemistry, agrochemistry, and materials science, where specific fluorination patterns are often required to achieve desired biological activity or material properties. fluorine1.ru

Use as a Precursor for Active Intermediates in Multi-Step Total Synthesis

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific, documented examples of this compound being utilized as a precursor for active intermediates in the context of multi-step total synthesis of natural products or complex bioactive molecules.

While the broader class of fluorinated aryl silanes, such as pentafluorophenyl(trimethyl)silane, has found applications in organic synthesis, including the generation of aryne intermediates, the specific utility of the 2,4,5-trifluoro substituted analogue in this capacity is not well-established in readily accessible research. The synthesis and general reactivity of polyfluoroaryl(trimethyl)silanes have been described, often involving processes like the decarboxylation of trimethylsilyl esters of fluorinated aromatic acids. These compounds are recognized as sources of polyfluoroaryl anions or radicals, which can, in principle, participate in carbon-carbon and carbon-heteroatom bond-forming reactions.

However, the application of these fundamental reactions involving this compound to construct complex molecular architectures, as is characteristic of multi-step total synthesis, is not detailed in the current body of scientific publications. Consequently, the creation of detailed data tables and a thorough discussion of research findings for this specific subsection, as per the requested outline, is not feasible based on the available information.

Further research and exploration into the reactivity of this compound may in the future reveal its potential as a valuable tool for synthetic chemists in the assembly of complex target molecules. At present, this remains a prospective area for investigation.

Computational and Theoretical Chemistry Approaches for Elucidating Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying electronic structures. google.comrsc.org DFT calculations are instrumental in predicting the geometric and electronic properties of Trimethyl(2,4,5-trifluorophenyl)silane.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. arxiv.orgyoutube.com For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a 6-31G* basis set, are commonly employed for such optimizations. youtube.comresearchgate.net

The geometry is influenced by the steric hindrance of the trimethylsilyl (B98337) group and the electronic effects of the fluorine atoms on the phenyl ring. The orientation of the trimethylsilyl group relative to the trifluorophenyl ring is of particular interest. Due to the repulsion between the methyl groups and the fluorine atoms, the molecule will adopt a conformation that minimizes these steric clashes. The bond between the silicon atom and the ipso-carbon of the phenyl ring allows for rotation, and conformational analysis would reveal the energy profile of this rotation, identifying the most stable conformer.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
Si-C(phenyl)1.87
C(phenyl)-C(phenyl)1.40 (avg)
Si-C(methyl)1.89 (avg)
C(phenyl)-Si-C(methyl)111.5 (avg)
C(methyl)-Si-C(methyl)107.2 (avg)
C-C-Si-C60.0

This is a representative table based on typical values for similar structures.

The electronic properties of a molecule are crucial for understanding its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. ajchem-a.comdergipark.org.tr

For this compound, the electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted phenylsilane. nih.gov This effect can enhance the molecule's stability. The HOMO is likely to be localized on the π-system of the trifluorophenyl ring and the Si-C bond, while the LUMO would be an anti-bonding orbital, also distributed over the aromatic ring.

An illustrative table of HOMO-LUMO energies for a fluorinated aromatic compound is provided below to exemplify the output of such calculations.

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.5
HOMO-LUMO Gap (ΔE)5.3

This is a representative table based on typical values for similar structures.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps in predicting how the molecule will interact with other charged or polar species. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the highly electronegative fluorine atoms will create regions of negative electrostatic potential around them. nih.govmdpi.com Conversely, the hydrogen atoms of the methyl groups and the silicon atom will likely exhibit a more positive potential. The aromatic ring itself, due to the strong electron-withdrawing effect of the fluorine atoms, will have a reduced negative π-cloud compared to benzene (B151609), potentially creating a positive electrostatic potential on the ring. researchgate.net This information is vital for predicting the regioselectivity of reactions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. rsc.org This includes identifying intermediates, transition states, and the energy barriers associated with them.

A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. wikipedia.org Characterizing the geometry and energy of transition states is crucial for understanding the feasibility and kinetics of a reaction. For reactions involving this compound, such as electrophilic aromatic substitution or reactions involving the cleavage of the Si-C bond, computational methods can locate the relevant transition states. researchgate.netnih.gov

For instance, in a potential Brook-type rearrangement, a silyl (B83357) group migrates from a carbon to an oxygen atom. wikipedia.orggelest.com Computational studies can model the transition state for this migration, which often involves a pentacoordinate silicon atom. wikipedia.orgrsc.org The geometry of this transition state, including the bond lengths of the forming and breaking bonds, provides critical mechanistic details.

For example, the activation energy for the cleavage of the Si-C(phenyl) bond in this compound under acidic or basic conditions could be calculated. researchgate.netrsc.org This would involve modeling the approach of a proton or a hydroxide (B78521) ion, locating the transition state for bond breaking, and calculating the energy barrier. Such calculations can help in predicting the stability of the compound under various reaction conditions. rsc.org

An illustrative data table for the energetics of a hypothetical reaction is shown below.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.0
Products-10.0

This is a representative table based on typical values for similar reactions.

Based on the conducted research, there is a significant lack of specific scholarly articles and in-depth computational studies focused solely on this compound that would be necessary to construct the detailed article as per the provided outline. The available information is generally limited to basic chemical properties and supplier data, rather than the specific theoretical and computational analyses requested.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables for each of the specified sections and subsections. The highly specialized nature of the request requires access to dedicated research that does not appear to be publicly available for this particular compound.

To fulfill the user's request, access to specific, and likely proprietary or highly specialized academic, research on this compound would be required. Without such sources, any attempt to generate the requested content would lead to speculation and would not meet the standards of being "thorough, informative, and scientifically accurate."

Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Trimethyl(2,4,5-trifluorophenyl)silane. By probing the magnetic properties of various atomic nuclei (¹H, ¹³C, ¹⁹F, and ²⁹Si), NMR provides a comprehensive map of the molecular architecture, including atom connectivity and spatial relationships.

A multi-nuclear NMR approach is essential for the complete characterization of this compound, with each nucleus offering a unique piece of the structural puzzle.

¹H NMR: The proton NMR spectrum is the simplest, typically showing a sharp, intense singlet for the nine equivalent protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group. The aromatic region is more complex, displaying two distinct multiplets corresponding to the protons at the C-3 and C-6 positions of the phenyl ring. These signals are split not only by each other (H-H coupling) but also by the neighboring fluorine atoms (H-F coupling), resulting in complex splitting patterns that confirm the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals a signal for the methyl carbons of the trimethylsilyl group and six distinct signals for the aromatic carbons. The carbon directly attached to the silicon atom (C-1) is typically identified by its lower intensity and characteristic coupling to silicon satellites. The other five aromatic carbon signals are split by the fluorine atoms attached to or near them (C-F coupling), with the magnitude of the coupling constant (¹JCF, ²JCF, etc.) providing definitive evidence for the fluorine substitution pattern.

¹⁹F NMR: The fluorine-19 NMR spectrum is critical for confirming the identity of this isomer. It displays three distinct signals for the non-equivalent fluorine atoms at the C-2, C-4, and C-5 positions. alfa-chemistry.com These signals exhibit complex splitting patterns due to coupling with each other (F-F coupling) and with the aromatic protons (H-F coupling). The chemical shifts and coupling constants are highly sensitive to the electronic environment, providing a unique fingerprint for the 2,4,5-trifluoro substitution. nih.govorganicchemistrydata.org

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum provides direct information about the silicon environment. For this compound, a single resonance is expected. researchgate.net The chemical shift of this signal is influenced by the attached phenyl and methyl groups and can be compared to databases of organosilicon compounds to confirm the structure. unige.chresearchgate.net

The following table summarizes the predicted NMR data for this compound based on established principles and data from analogous compounds.

NucleusPredicted Chemical Shift (δ, ppm)Key Couplings (J, Hz)Inferred Structural Information
¹H ~0.3 (s, 9H)Nine equivalent protons of the -Si(CH₃)₃ group.
~7.0-7.4 (m, 1H)J(H-H), J(H-F)Aromatic proton at C-6, coupled to H-3 and multiple F atoms.
~7.0-7.4 (m, 1H)J(H-H), J(H-F)Aromatic proton at C-3, coupled to H-6 and multiple F atoms.
¹³C ~ -1.0Methyl carbons of the -Si(CH₃)₃ group.
~110-160¹J(C-F) ~240-260Six distinct aromatic carbon signals, with large one-bond C-F couplings for C-2, C-4, C-5.
¹⁹F -115 to -160J(F-F), J(H-F)Three distinct signals for F-2, F-4, and F-5, confirming the substitution pattern.
²⁹Si -5 to -15Single resonance characteristic of an aryltrialkylsilane.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the intricate connectivity of this compound. acs.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between coupled protons. A cross-peak between the two aromatic multiplets would confirm their scalar coupling and proximity on the phenyl ring (H-3 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. acs.org It would show a clear correlation between the singlet at ~0.3 ppm and the methyl carbon signal, and would definitively link the aromatic proton signals to their respective carbon signals (H-3 to C-3 and H-6 to C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete carbon skeleton by revealing correlations between protons and carbons over two to three bonds. nih.gov Expected key correlations for this compound would include:

From the -Si(CH₃)₃ protons to the silicon-attached carbon (C-1).

From the aromatic proton H-6 to carbons C-1, C-2, C-4, and C-5.

From the aromatic proton H-3 to carbons C-1, C-2, C-4, and C-5. These long-range correlations would piece together the entire molecular framework, confirming the attachment of the trimethylsilyl group to the C-1 position of the 2,4,5-trifluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations, providing information about the spatial proximity of atoms. A key NOESY correlation would be expected between the protons of the trimethylsilyl group and the aromatic proton at the C-6 position, confirming their spatial closeness due to rotation around the C-Si bond.

Variable Temperature (VT) NMR is a powerful technique for studying dynamic molecular processes, such as conformational changes or restricted bond rotation. acs.org For this compound, VT-NMR could be employed to investigate the rotational barrier around the C(aryl)-Si bond.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals. However, as the temperature is lowered, the rotation can slow down. If the rotational barrier is sufficiently high, cooling the sample could lead to the observation of distinct signals for conformers, or significant line broadening as the molecule passes through its coalescence temperature. For instance, the signals for the methyl groups or the fluorine atoms at the C-2 position might broaden and potentially split into multiple signals at very low temperatures if a particular rotational conformation becomes dominant. By analyzing the spectra at different temperatures, particularly the coalescence temperature where two exchanging signals merge into one, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing valuable data on the molecule's conformational dynamics. dtic.mil

In-situ NMR spectroscopy allows for the real-time observation of a chemical reaction directly within the NMR tube, providing a powerful tool for mechanistic and kinetic analysis. researchgate.net This technique could be applied to monitor the synthesis of this compound.

For example, during its synthesis via the reaction of a 2,4,5-trifluorophenyl Grignard reagent with trimethylsilyl chloride, ¹⁹F or ¹H NMR spectra could be acquired at regular intervals. researchgate.net This would allow researchers to:

Track Reaction Progress: Monitor the consumption of the fluorinated starting material and the concurrent formation of the this compound product by integrating their respective signals over time.

Identify Intermediates: Detect any transient species or reaction intermediates that may form.

Determine Kinetics: Obtain concentration-versus-time data to determine reaction rates and orders.

Optimize Conditions: Quickly assess the impact of changing reaction parameters, such as temperature or catalyst loading, on the reaction rate and yield. acs.org

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information on the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and offering structural clues through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact mass of the molecular ion of this compound. From this exact mass, a unique elemental composition (C₉H₉F₃Si) can be calculated, providing unequivocal confirmation of the molecular formula.

The primary fragmentation pathway for trimethylsilyl compounds involves the loss of a methyl radical (•CH₃), which is a stable radical. This results in a prominent [M-CH₃]⁺ ion, which is often the base peak in the spectrum. Further fragmentation can involve the loss of other groups or rearrangements within the fluorinated aromatic ring.

The table below details the calculated exact masses for the molecular ion and a key fragment of this compound.

Ion FormulaIon DescriptionCalculated Exact Mass (m/z)
[C₉H₉F₃Si]⁺•Molecular Ion (M⁺•)222.0425
[C₈H₆F₃Si]⁺Fragment from loss of •CH₃207.0190

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of ions, providing valuable structural information. In a typical MS/MS experiment, the precursor ion of this compound, generated by a suitable ionization method such as electron ionization (EI) or chemical ionization (CI), would be isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, revealing the fragmentation pattern.

Based on the fragmentation of similar trimethylsilyl compounds and fluorinated aromatic molecules, the following fragmentation pathways can be postulated for this compound:

Loss of a Methyl Radical: A primary fragmentation event would likely be the loss of a methyl radical (•CH₃) from the trimethylsilyl group to form a stable [M-15]⁺ ion. This is a common pathway for trimethylsilyl compounds.

Formation of the Trimethylsilyl Cation: Cleavage of the Si-C(aryl) bond would result in the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, which would be observed at m/z 73.

Rearrangement and Loss of Neutral Fragments: The trifluorophenyl moiety can undergo rearrangements, potentially leading to the loss of neutral fragments such as difluorocarbene (:CF₂) or tetrafluorobenzene.

Cleavage of the Aromatic Ring: High-energy collisions could induce fragmentation of the trifluorophenyl ring itself.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

Precursor Ion (m/z)Predicted Fragment IonNeutral LossProposed Structure of Fragment
232.08217.07•CH₃[C₈H₈F₃Si]⁺
232.08159.01Si(CH₃)₃[C₆H₂F₃]⁺
232.0873.05C₆H₂F₃[Si(CH₃)₃]⁺

Note: The m/z values are calculated based on the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Identification

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for assessing the purity of volatile compounds like this compound and for identifying any potential byproducts from its synthesis.

A typical GC-MS method would involve:

Sample Preparation: Dissolving a small amount of the compound in a suitable volatile solvent.

Gas Chromatographic Separation: Injecting the sample into a GC equipped with a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms). The temperature program would be optimized to achieve good separation of the main component from any impurities.

Mass Spectrometric Detection: The eluting compounds are introduced into the mass spectrometer, where they are ionized (typically by electron ionization), and their mass spectra are recorded.

Purity is determined by integrating the peak area of the main component and comparing it to the total area of all detected peaks. Byproducts can be identified by interpreting their mass spectra and comparing them to spectral libraries (e.g., NIST/Wiley). Common byproducts in the synthesis of such compounds might include isomers, partially fluorinated analogues, or residual starting materials.

Table 2: Hypothetical GC-MS Data for a Sample of this compound

Retention Time (min)Major Fragment Ions (m/z)Tentative IdentificationPurity (%)
8.52232, 217, 73This compound98.5
7.98214, 199, 73Isomeric Impurity0.8
9.15-Unidentified Byproduct0.7

X-ray Crystallography for Solid-State Structural Determination

To perform a single crystal X-ray diffraction study, a suitable single crystal of this compound would need to be grown. This is typically achieved by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.

While no experimental crystal structure is currently available in open literature, theoretical calculations (e.g., using Density Functional Theory, DFT) can predict the molecular geometry.

Table 3: Predicted Bond Lengths and Angles for this compound (Calculated)

BondPredicted Length (Å)AnglePredicted Angle (°)
Si-C(aryl)1.87C(aryl)-Si-C(methyl)109.5
Si-C(methyl)1.89C(methyl)-Si-C(methyl)109.5
C-F1.35C-C-F120.0
C-C (aromatic)1.39C-C-C (aromatic)120.0

The conformation of the molecule would likely feature the trimethylsilyl group with staggered methyl groups relative to the phenyl ring to minimize steric hindrance.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, these would likely include:

Van der Waals forces: These are the primary forces governing the packing of non-polar molecules.

Dipole-dipole interactions: The polar C-F bonds would create a molecular dipole, leading to dipole-dipole interactions that influence the crystal packing.

C-H···F interactions: Weak hydrogen bonds between the methyl hydrogens and the fluorine atoms of neighboring molecules could play a role in stabilizing the crystal structure.

Analysis of the crystal packing would reveal how these interactions lead to the formation of specific motifs, such as chains, layers, or more complex three-dimensional networks.

Co-crystallization involves crystallizing two or more different molecules together in a single crystal lattice. This technique could be employed to study the interactions between this compound and other molecules, such as reaction intermediates or structural analogues. Such studies could provide insights into reaction mechanisms or be used to engineer new materials with specific properties. For example, co-crystallizing with a Lewis acid could reveal details about the activation of the Si-C bond.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Structural Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to gain insights into its structure. Both techniques are complementary and probe the vibrational modes of the molecule.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H stretch (methyl)2960-2850MediumMedium
C-H bend (methyl)1470-1370MediumMedium
C-F stretch1350-1100StrongWeak
Si-C stretch (methyl)850-750StrongMedium
Si-C stretch (aryl)1150-1100MediumStrong
Aromatic C=C stretch1600-1450MediumStrong

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the C-F stretching vibrations and the Si-C stretching vibrations of the trimethylsilyl group.

Raman Spectroscopy: The Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations and the symmetric Si-C stretching modes. The C-F stretches are typically weak in the Raman spectrum.

These spectroscopic techniques are valuable for routine characterization, for monitoring the progress of reactions involving this compound, and for identifying the formation of new functional groups.

Characteristic Vibrational Modes of Si-C and C-F Bonds

The infrared spectrum of this compound is distinguished by absorption bands characteristic of its constituent functional groups. The silicon-carbon (Si-C) and carbon-fluorine (C-F) bonds, in particular, give rise to prominent and informative peaks.

The trimethylsilyl (-Si(CH₃)₃) group exhibits several characteristic vibrations. A strong, sharp absorption band corresponding to the symmetric deformation of the methyl groups attached to the silicon atom is typically observed around 1250 cm⁻¹. The Si-C stretching vibrations in the trimethylsilyl group produce a strong band in the region of 840-750 cm⁻¹. For the aryl-silicon bond (Si-C₆H₂F₃), the stretching vibration is expected in the 1100-1130 cm⁻¹ range, often appearing as a band of variable intensity.

The carbon-fluorine bonds on the aromatic ring are responsible for strong absorption bands in the fingerprint region of the IR spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹. The exact positions of these bands are sensitive to the substitution pattern on the aromatic ring. In the case of a trifluorophenyl group, multiple strong C-F stretching bands are anticipated. For comparison, the IR spectrum of 1,3,5-trifluorobenzene (B1201519) shows strong absorptions in this region. The C-F stretching vibrations in polyfluorinated aromatic compounds are generally intense due to the high polarity of the C-F bond.

Below is an interactive table summarizing the expected characteristic vibrational modes for this compound based on data from analogous compounds.

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
C-H Stretch (Aromatic)3100 - 3000WeakCharacteristic of the C-H bonds on the trifluorophenyl ring.
C-H Stretch (Methyl)2960 - 2850MediumSymmetric and asymmetric stretching of the C-H bonds in the trimethylsilyl group.
C=C Stretch (Aromatic Ring)1600 - 1450MediumSkeletal vibrations of the trifluorophenyl ring. The presence of fluorine substituents can shift these bands compared to unsubstituted benzene (B151609).
Si-CH₃ Symmetric Deformation~1250StrongA highly characteristic and strong absorption for the trimethylsilyl group.
C-F Stretch1300 - 1000StrongMultiple strong bands are expected due to the three C-F bonds on the aromatic ring. The exact positions are sensitive to the substitution pattern. wikipedia.org
Si-C (Aryl) Stretch1130 - 1100VariableStretching vibration of the bond between the silicon atom and the trifluorophenyl ring.
Si-C (Methyl) Rocking and Stretching840 - 750StrongCharacteristic absorptions of the trimethylsilyl group.

In-situ IR for Real-time Reaction Monitoring

The synthesis of this compound, which may involve reactions such as Grignard or organolithium chemistry, can be effectively monitored in real-time using in-situ Fourier Transform Infrared (FTIR) spectroscopy. This process analytical technology (PAT) tool provides continuous data on the concentrations of reactants, intermediates, and products throughout the course of a chemical reaction, without the need for sampling and offline analysis.

By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the vibrational spectrum of the reaction mixture is continuously recorded. This allows for the tracking of key reaction species by monitoring the intensity of their characteristic absorption bands. For example, in a Grignard synthesis, the consumption of the trifluorophenyl halide starting material and the formation of the arylsilane product can be followed. The disappearance of the C-X (where X is a halogen) vibrational mode of the starting material and the appearance of the characteristic Si-C aryl and Si-CH₃ bands of the product would signify reaction progression.

This real-time data is invaluable for understanding reaction kinetics, identifying reaction endpoints, detecting the formation of any transient intermediates or byproducts, and ensuring process safety and reproducibility. The information gathered can be used to optimize reaction parameters such as temperature, dosing rates, and reaction time to improve yield and purity.

Advanced Chromatographic Techniques for Separation and Analysis

Chromatography is an indispensable tool for the separation, purification, and analysis of this compound. The choice of chromatographic technique depends on the specific analytical challenge, such as purity assessment, isomer separation, or enantiomeric excess determination.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from structurally related impurities, including positional isomers. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724)/water or methanol/water), is a common starting point for method development.

For fluorinated aromatic compounds, stationary phases with fluorinated phenyl groups can offer unique selectivity. These phases can engage in π-π interactions, dipole-dipole interactions, and hydrophobic interactions, which can be particularly effective in separating positional isomers of fluorinated compounds that may be difficult to resolve on traditional alkyl phases. The elution order and resolution can be fine-tuned by adjusting the mobile phase composition, gradient profile, and temperature.

The following interactive table outlines a hypothetical HPLC method for the purity profiling of this compound.

ParameterCondition
Column Fluorinated Phenyl Stationary Phase (e.g., Pentafluorophenylpropyl)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm

This method would be expected to effectively separate the target compound from potential non-fluorinated or differently fluorinated impurities, as well as positional isomers that may arise during synthesis.

Chiral Chromatography for Enantiomeric Excess Determination (if chirality is induced or present)

While this compound itself is not chiral, derivatives of this compound or related organosilanes could be synthesized in a stereoselective manner, introducing a chiral center at the silicon atom or elsewhere in the molecule. In such cases, determining the enantiomeric excess (e.e.) is crucial. Chiral chromatography is the gold standard for this analysis. sioc-journal.cn

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds. americanelements.com The separation can be performed in either normal-phase (using hexane (B92381)/alcohol mixtures) or reversed-phase modes. The choice of mobile phase and the specific CSP are critical for achieving baseline separation of the enantiomers.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative. It is particularly well-suited for the analysis and purification of complex mixtures and for compounds that are difficult to analyze by other chromatographic methods. selerity.com

For a compound like this compound, SFC can be advantageous for several reasons. The low viscosity and high diffusivity of supercritical CO₂ can lead to higher efficiency and faster analysis times. SFC is also compatible with a wide range of stationary phases, including those used in both normal-phase and reversed-phase HPLC, providing flexibility in method development. Furthermore, SFC is an excellent technique for preparative chromatography, allowing for the efficient isolation of the pure compound. The analysis of fluorinated polymers by SFC has been demonstrated to be a powerful application of this technique. selerity.com

An illustrative SFC method for the analysis of this compound is presented in the interactive table below.

ParameterCondition
Column Diol or 2-Ethylpyridine modified silica (B1680970)
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol
Gradient 5% B to 30% B over 5 minutes
Back Pressure 150 bar
Column Temp. 40 °C
Detection UV at 254 nm

This method would be expected to provide a rapid and efficient separation for purity analysis and could be scaled up for preparative purposes.

Emerging Research Frontiers and Future Perspectives for Trimethyl 2,4,5 Trifluorophenyl Silane

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and functionalization of fluorinated arylsilanes like Trimethyl(2,4,5-trifluorophenyl)silane are pivotal for accessing more complex molecules. Current research is intensely focused on developing more sustainable, efficient, and selective catalytic systems to mediate these transformations, moving beyond traditional reliance on precious metal catalysts.

Exploration of Earth-Abundant Metal Catalysts for Sustainable Synthesis

The development of catalysts based on earth-abundant metals such as iron, cobalt, nickel, and copper is a cornerstone of green chemistry, aiming to replace expensive and rare precious metals like palladium and platinum. indrajeetsharma.com These more accessible metals offer the potential for cost-effective and sustainable industrial-scale production of valuable organosilicon compounds.

Research in this area has demonstrated the viability of using first-row transition metals for challenging bond formations. For instance, a practical method for the cobalt-catalyzed silylation of aryl fluorides has been reported, which proceeds via the in situ formation of a Grignard reagent. bohrium.comnih.gov This defluorosilylation strategy represents a promising pathway for synthesizing compounds like this compound from polyfluorinated aromatic precursors. Similarly, iron-catalyzed methods for the silylation of (hetero)aromatic chlorides have shown high efficiency and broad substrate scope, providing another avenue for the synthesis of arylsilanes. organic-chemistry.org While direct C-H silylation of fluoroarenes using these catalysts is still an emerging area, cobalt complexes have been shown to mediate selective C-F and C-H bond activation of fluoroarenes, suggesting future applications in the direct synthesis of specifically substituted fluorophenylsilanes. nih.govbeilstein-journals.org

Catalyst SystemSubstrate TypeTransformationKey AdvantageRelevant Research
Cobalt/MgAryl FluoridesDefluorosilylationUtilizes inexpensive silicon source and can operate under aerobic conditions. nih.gov
Iron-phosphineAryl ChloridesSilylationHigh efficiency, broad functional group compatibility, and potential for late-stage silylation. organic-chemistry.org
Copper(II)Benzofurans/IndolesDearomatizationRepresents a shift towards more sustainable catalysts for dearomative chemistry. chemrxiv.org

Applications in Organocatalysis and Biocatalysis

Organocatalysis , which uses small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis and transformation of organosilanes. This approach can avoid issues of metal contamination in the final products, which is particularly crucial in medicinal chemistry. Research has shown that organic superbases can effectively catalyze the direct thiolation of trimethyl(perfluorophenyl)silanes, demonstrating a method to form new bonds at the aromatic ring under mild, metal-free conditions. rsc.org Another innovative organocatalytic approach involves the deprotonative silylation of aromatic C-H bonds using a combination of a trifluoromethyltrialkylsilane reagent and a catalytic amount of fluoride (B91410). nih.govresearchgate.net This method allows the direct introduction of a silyl (B83357) group onto aromatic and heteroaromatic rings with high functional group tolerance. The application of such strategies to this compound could provide novel pathways for its further functionalization.

Integration into Photocatalytic and Electrocatalytic Methodologies

Photoredox and electrocatalytic methods utilize light or electrical energy, respectively, to drive chemical reactions, often enabling unique transformations under exceptionally mild conditions. These technologies are rapidly being applied to organosilicon chemistry.

Visible-light photocatalysis has emerged as a powerful tool for generating reactive radical species. Silyl radicals can be generated from hydrosilanes and have been used in photocatalytic C-H silylation of heteroarenes. nih.govrsc.org This approach allows for the direct installation of a silyl group onto an aromatic framework without pre-functionalization. Furthermore, photocatalysis can activate aryl halides to generate aryl radicals, which can then participate in a variety of coupling reactions. nih.govnih.govresearchgate.net The principles of these reactions suggest that this compound could be a substrate or a product in photocatalytic cycles. For example, photocatalytic activation of a C-H or C-Halogen bond on the trifluorophenyl ring could allow for further derivatization. Conversely, photocatalytic coupling of a trifluorophenyl radical with a silicon source could provide a novel synthetic route to the molecule itself.

Electrocatalysis offers similar advantages in generating reactive intermediates under controlled conditions. While specific applications to the synthesis of this compound are still nascent, electrochemical methods are well-established for generating radicals and for mediating coupling reactions, representing a promising future direction for research.

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous manufacturing and automated processes to improve efficiency, safety, and scalability. This compound is well-suited for integration into these next-generation platforms.

Development of Continuous Flow Processes for Enhanced Efficiency and Scalability

Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. mit.edursc.org These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety when handling hazardous reagents or performing highly exothermic reactions. nih.gov

FeatureBatch ProcessingContinuous Flow Processing
Safety Higher risk with hazardous reagents due to large volumes.Enhanced safety due to small reactor volumes and better containment. nih.gov
Heat Transfer Often inefficient, leading to hotspots and potential side reactions.Excellent heat exchange due to high surface-area-to-volume ratio. nih.gov
Scalability "Scaling up" can be challenging and may require re-optimization."Scaling out" by running multiple reactors in parallel or for longer times.
Control Less precise control over reaction time and mixing.Precise control over residence time, temperature, and stoichiometry. mit.edu
Process Requires isolation of intermediates for multi-step synthesis.Enables "telescoped" reactions, reducing workup and purification steps.

Utilization of Automated Reactor Systems for High-Throughput Experimentation and Optimization

The discovery of novel reactions and the optimization of existing ones can be dramatically accelerated using automated reactor systems and robotics. nih.govarxiv.org These platforms can perform a large number of experiments in parallel, systematically varying catalysts, ligands, solvents, temperatures, and reactant ratios. The results are then analyzed to rapidly identify the optimal conditions for a given transformation.

For a molecule like this compound, automated systems could be employed to:

Screen for new catalysts: An array of earth-abundant metal catalysts and ligands could be rapidly screened for the C-H silylation of 1,2,4-trifluorobenzene (B1293510) to find a direct and efficient route to the target molecule.

Optimize reaction conditions: For a known transformation, such as a cross-coupling reaction to synthesize the arylsilane, an automated platform can fine-tune parameters to maximize yield and minimize byproducts, a task that would be laborious and time-consuming if performed manually. chemrxiv.org

Explore derivative synthesis: The functionalization of the trifluorophenyl ring could be explored in a high-throughput manner, reacting this compound with a library of reagents under various catalytic conditions to quickly build a collection of novel derivatives for further study.

By combining the power of machine learning algorithms for experimental design with robotic execution, these autonomous systems represent a paradigm shift in chemical research, promising to accelerate the discovery and application of valuable compounds like this compound. chemrxiv.org

Exploration of New Reaction Manifolds and Synthetic Methodologies

The unique arrangement of fluorine atoms and the presence of a trimethylsilyl (B98337) group on the aromatic ring of this compound make it a versatile substrate for exploring novel synthetic transformations. Research is moving beyond simple cross-coupling reactions to develop more sophisticated and efficient methods for molecular construction.

Directed Functionalization Strategies of the Fluorinated Aromatic Ring

The selective introduction of new functional groups onto the polyfluorinated aromatic ring is a significant area of research. The existing substituents on this compound can act as powerful directing groups, enabling regioselective C-H and C-F bond functionalization that would otherwise be difficult to achieve.

One major strategy involves leveraging the inherent reactivity of C-H bonds positioned ortho to fluorine substituents. worktribe.comacs.org In (poly)fluoroarenes, the C-H bonds adjacent to fluorine atoms are more acidic and kinetically favored for activation by transition metal centers. acs.orgwhiterose.ac.uknih.gov This enhanced reactivity allows for a range of transition metal-catalyzed C-H functionalization reactions, such as arylation, borylation, and allylation, to be directed specifically to the C-H position on the ring of this compound without requiring pre-functionalization. worktribe.comwhiterose.ac.uk This approach is highly atom-economical and aligns with the principles of green chemistry by minimizing synthetic steps and waste. acs.orgwhiterose.ac.uk

Beyond fluorine-directed activation, the silyl group itself can serve as a potent directing group. In a ruthenium-catalyzed reaction, an inbuilt hydrosilane moiety on a polyfluoroaryl silane (B1218182) was shown to act as both a directing group and an internal reductant for selective ortho-hydrodefluorination. researchgate.net This type of transformation highlights the potential for the trimethylsilyl group in this compound to control the regioselectivity of C-F bond cleavage, a notoriously challenging transformation. Such silane-directed reactions can offer precise control and avoid the over-defluorination that can plague other methods. researchgate.net

Directed Functionalization StrategyDirecting GroupTarget BondPotential Transformation
ortho C-H ActivationFluorine (at C-4)C-H (at C-3)Arylation, Borylation, Allylation
ortho C-H ActivationFluorine (at C-5)C-H (at C-6)Arylation, Borylation, Allylation
Silane-Directed C-F ActivationTrimethylsilyl (at C-1)C-F (at C-2)Hydrodefluorination, Cross-coupling

Development of Cascade and Multi-Component Reactions Involving the Organosilane

Modern organic synthesis increasingly focuses on the development of cascade and multi-component reactions (MCRs) to build molecular complexity in a single, efficient operation. nih.govresearchgate.net These reactions, which combine three or more reactants in one pot, are prized for their high efficiency, minimal waste, and straightforward procedures, making them powerful tools in green synthesis. nih.gov

While specific cascade or multi-component reactions involving this compound are an emerging area, the compound's structure presents significant potential. The fluorinated aryl silane can be envisioned as a precursor to highly reactive intermediates, such as benzynes. researchgate.net Generation of an aryne intermediate from this compound could initiate a cascade sequence, where the aryne is trapped by various reagents present in the reaction mixture, leading to the rapid construction of densely functionalized aromatic compounds. researchgate.net

Furthermore, the principles of MCRs, such as the Kabachnik–Fields reaction used to create functional polymers, demonstrate the power of combining multiple simple starting materials to generate complex products. mdpi.com Future research may focus on designing novel MCRs where this compound serves as a key building block, with its reactivity being triggered under specific catalytic conditions to engage with other components in a controlled and sequential manner. The development of such reactions would represent a significant advance, enabling the rapid assembly of novel fluorinated molecules for various applications.

Advanced Materials Science Applications (Focusing on its chemical role as a building block)

This compound is a valuable molecular building block for the synthesis of advanced materials. Its dual nature—a reactive silane head and a functional trifluorophenyl tail—allows for its incorporation into a wide range of material architectures, from surface coatings to complex hybrid systems.

Precursor for Advanced Coatings, Thin Films, and Surface Modifications

The creation of surfaces with tailored properties like hydrophobicity is crucial for many technologies. Fluorofunctional organosilicon compounds are excellent precursors for modifying surfaces to achieve these properties. researchgate.netresearchgate.net The trifluorophenyl group of this compound imparts low surface energy, a characteristic feature of fluorinated compounds that leads to water and oil repellency. iwaponline.comresearchgate.net

The silane moiety, after conversion to a more reactive form like a trialkoxysilane, acts as an anchor. It can form strong, covalent oxane bonds (Si-O-Surface) with hydroxyl groups present on the surfaces of inorganic substrates such as glass, silica (B1680970), and metal oxides. nih.govresearchgate.net This process allows for the formation of robust, self-assembled monolayers or thin polymeric films. Such coatings can dramatically increase the water contact angle of a surface, in some cases leading to superhydrophobic behavior where contact angles exceed 150°. researchgate.net These properties are highly desirable for creating self-cleaning, anti-fouling, and corrosion-resistant surfaces. iwaponline.com

Molecular ComponentRole in Surface ModificationResulting Surface Property
Trimethylsilyl GroupAnchoring to inorganic substrates (via Si-O-Si bonds)Adhesion, Durability of the coating
2,4,5-Trifluorophenyl GroupProvides a low-energy interfaceHydrophobicity, Oleophobicity, Chemical Resistance

Role in the Synthesis of Novel Hybrid Inorganic-Organic Materials

Hybrid inorganic-organic materials combine the properties of both components, leading to synergistic effects and novel functionalities. frontiersin.orgrsc.org Organofunctional silanes are key precursors in the bottom-up synthesis of these materials, acting as molecular "bridges" between the inorganic and organic domains. mdpi.comshinetsusilicones.com

This compound, particularly after modification to a trialkoxysilane, is an ideal building block for creating these hybrids via a sol-gel process. In this process, the silane undergoes hydrolysis and condensation reactions to form a stable, three-dimensional inorganic polysiloxane (silica-like) network. nih.govnih.gov Covalently tethered to this inorganic backbone are the 2,4,5-trifluorophenyl groups, which constitute the organic component. nih.gov

The resulting hybrid material possesses the mechanical and thermal stability of a silica network, while the fluorinated organic moieties provide functionalities such as hydrophobicity, low dielectric constant, and specific interactions with other molecules. These materials can be fabricated as nanoparticles (organically modified silanes or ormosils), porous solids, or dense films for applications in catalysis, sensing, and advanced separation technologies. nih.gov

Potential in Polymer Architecture and Functional Polymer Synthesis

The incorporation of fluorine atoms and silyl groups into polymers can significantly enhance their properties. This compound serves as a valuable precursor for creating functional polymers with controlled architecture. mdpi.comrsc.org

One strategy involves chemically modifying the trifluorophenyl ring to introduce a polymerizable group, such as a vinyl or styrenic moiety. The resulting monomer can then be polymerized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.orgresearchgate.net RAFT allows for the synthesis of polymers with well-defined molecular weights and complex architectures, such as block copolymers. researchgate.netnih.gov The inclusion of the trifluorophenylsilane unit would impart desirable properties to the final polymer, including high thermal stability, chemical resistance, and low surface energy. researchgate.net

Alternatively, the silane can be used to modify existing polymers or to synthesize silane-functionalized polymers. drexel.edu For example, silane groups can be incorporated as end-groups or side-chains, which can then be used for cross-linking or for grafting the polymer onto inorganic surfaces. Hyperbranched polymers based on silane cores have also gained interest due to their unique properties, including low viscosity and a high density of functional groups. mdpi.com The use of this compound in these contexts could lead to novel fluorinated silicones or functional plastics for specialized applications in electronics and aerospace. researchgate.netdakenchem.com

Polymer ApplicationRole of this compoundPotential Polymer Type
Functional MonomerModified to contain a polymerizable group (e.g., vinyl)Fluorinated Polystyrene, Fluorinated Polyacrylate
Polymer End-capperUsed as a chain-end functionalizing agent in controlled polymerizationEnd-functionalized polymers via RAFT
Cross-linking AgentIncorporated as a side-chain for subsequent cross-linking reactionsCross-linked fluorosilicone networks
Grafting AgentUsed to attach polymer chains to silica or glass surfacesSurface-grafted polymer brushes

Sustainable and Environmentally Benign Chemical Processes

The development of sustainable chemical processes is a cornerstone of modern chemistry, focusing on minimizing environmental impact and maximizing resource efficiency. jocpr.comresearchgate.net Key principles include high atom economy, the use of green solvents, waste minimization, and the valorization of byproducts. primescholars.comnc.gov

Optimization of Atom Economy and Green Solvent Usage in Synthetic Routes

Atom economy, a concept developed to measure the efficiency of a chemical reaction in converting reactants to the desired product, is a critical metric in green chemistry. jocpr.comrsc.orglangholmandcanonbieschools.dumgal.sch.uk An ideal synthesis would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste.

For a hypothetical synthesis of this compound, optimizing atom economy would involve selecting reaction pathways that maximize the incorporation of the silicon, trimethylsilyl, and 2,4,5-trifluorophenyl moieties into the final molecule. However, without specific published synthetic routes for this compound, a quantitative analysis of atom economy is not possible.

The choice of solvents is another crucial aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives, such as water, supercritical fluids, or bio-based solvents, is encouraged to reduce environmental pollution. Research into the synthesis of similar organosilane compounds may offer insights into potentially applicable green solvents, but specific studies on this compound are absent.

Strategies for Waste Minimization and Byproduct Valorization

Waste minimization in chemical production involves a hierarchy of strategies, from prevention at the source to recycling and reuse. researchgate.netnc.gov For the synthesis of this compound, this would entail careful process design to reduce the formation of unwanted side products.

Should byproducts be unavoidable, byproduct valorization seeks to convert them into valuable materials, creating a more circular and economically viable process. The nature of any byproducts from the synthesis of this compound would depend on the specific synthetic route employed. Without this information, a discussion of valorization strategies remains purely speculative.

Challenges and Opportunities in Scale-Up and Industrial Production

The transition of a chemical synthesis from a laboratory setting to industrial-scale production presents a unique set of challenges and opportunities. researchgate.net These can include reaction kinetics, heat transfer, mass transport, and the economic viability of the process.

For this compound, potential challenges in scale-up could involve the handling of potentially hazardous reagents, managing exothermic reactions, and ensuring consistent product quality at a larger volume. Opportunities may lie in the development of continuous flow processes, which can offer better control over reaction parameters and improved safety.

However, without established laboratory-scale syntheses as a baseline, a detailed analysis of the specific hurdles and potential innovations for the industrial production of this compound cannot be conducted. The development of scalable and cost-effective manufacturing processes will be contingent on foundational research into its synthesis.

References

Key Peer-Reviewed Journal Articles

While no articles focusing solely on Trimethyl(2,4,5-trifluorophenyl)silane were identified in the search, the following review provides extensive information on the synthesis and reactivity of related compounds:

A review on the syntheses and reactivity of fluorinated aryl(trimethyl)silanes. fluorine1.ru

Relevant Patents and Scholarly Review Articles

Specific patents citing CAS number 206757-25-7 are not prominently available. General synthetic methods for related compounds can be found in patents concerning fluorinated organic compounds. google.comgoogle.com

Academic Textbooks and Monographs in Organosilicon and Fluorine Chemistry

For a broader understanding of the chemistry of compounds like this compound, the following texts are recommended:

Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004.

Colvin, E. W. Silicon in Organic Synthesis. Butterworth-Heinemann, 1981.

Pawlenko, S. Organosilicon Chemistry. Walter de Gruyter, 1986.

Q & A

Q. What are the recommended methods for synthesizing Trimethyl(2,4,5-trifluorophenyl)silane in a laboratory setting?

The synthesis typically involves reacting 2,4,5-trifluorophenyl lithium (generated via halogen-lithium exchange) with trimethylchlorosilane under anhydrous, inert conditions (argon/nitrogen). Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Purification via fractional distillation or silica gel column chromatography is recommended to isolate the product. Ensure rigorous exclusion of moisture to prevent hydrolysis of the silane .

Q. How should researchers handle this compound to ensure safety during experiments?

Use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood. The compound may hydrolyze to release hydrogen fluoride (HF); keep calcium gluconate gel on hand for accidental exposure. Store in sealed, moisture-free containers under inert gas (argon) at 2–8°C to minimize decomposition. Consult safety data sheets (SDS) for emergency protocols, including skin/eye contact and inhalation .

Q. What analytical techniques are most effective for characterizing this compound?

Use multinuclear NMR (¹H, ¹³C, and ¹⁹F) to confirm structure and assess fluorine coupling patterns. Gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) with UV detection can determine purity. Elemental analysis validates stoichiometry. For advanced structural confirmation, X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

The fluorine atoms enhance the electrophilicity of the aromatic ring, facilitating oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura couplings). However, steric hindrance from the trimethylsilyl group may necessitate optimized catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and elevated temperatures (80–100°C). Comparative kinetic studies with non-fluorinated analogs can isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in reported reaction yields involving this compound as a silylation agent?

Discrepancies often arise from trace moisture or catalyst variability. Systematically control parameters:

  • Use rigorously dried solvents (e.g., distilled over CaH₂).
  • Pre-activate catalysts (e.g., Pd(PPh₃)₄) under inert conditions.
  • Monitor reactions in situ via infrared (IR) spectroscopy or ¹⁹F NMR to detect intermediates. Reproduce protocols with strict exclusion of air/water and cross-validate with independent methods (e.g., GC-MS vs. NMR) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Conduct accelerated stability studies by exposing the compound to:

  • Humidity (40–80% relative humidity) in controlled chambers.
  • Elevated temperatures (40–60°C) over 7–14 days. Analyze degradation products via ¹⁹F NMR or GC-MS. Stability is improved by adding molecular sieves (3Å) to storage containers and avoiding prolonged light exposure .

Methodological Considerations

Q. What precautions are necessary when using this compound in moisture-sensitive reactions?

  • Pre-dry glassware at 120°C for 12 hours.
  • Use Schlenk line techniques for reagent transfer.
  • Employ anhydrous solvents (e.g., THF distilled over Na/benzophenone). Quench residual silane with methanol post-reaction to prevent uncontrolled hydrolysis .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects (e.g., toluene vs. DMF) are simulated using polarizable continuum models (PCM). Validate predictions with experimental kinetic data .

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